Product packaging for Destomycin A(Cat. No.:CAS No. 14918-35-5)

Destomycin A

Cat. No.: B079002
CAS No.: 14918-35-5
M. Wt: 527.5 g/mol
InChI Key: GRRNUXAQVGOGFE-SVNOMHMPSA-N
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Description

Destomycin A is a water-soluble aminoglycoside antibiotic isolated from Streptomyces rimofaciens. It is primarily recognized for its potent anthelmintic and antimicrobial activities, making it a valuable compound in veterinary and agricultural research. Its primary mechanism of action involves the irreversible inhibition of protein synthesis in susceptible parasites and microorganisms by binding to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately cell death. In research settings, this compound is extensively used as a feed additive in animal husbandry studies to investigate the control of nematode and trematode infections, particularly in swine and poultry. Furthermore, its selective inhibitory properties make it a useful tool in microbiological and molecular biology research for studying ribosomal function and antibiotic resistance mechanisms. Researchers also utilize this compound in agricultural biotechnology to explore its potential as an antifungal agent and for the selection of genetically modified organisms. This product is supplied with comprehensive analytical documentation, including HPLC and MS data, to ensure identity and purity for critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H37N3O13 B079002 Destomycin A CAS No. 14918-35-5

Properties

IUPAC Name

(3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14+,15-,16-,17-,18+,19-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRNUXAQVGOGFE-SVNOMHMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)[C@@H]([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016602
Record name Destomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14918-35-5
Record name Destomycin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14918-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Destomycin A
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014918355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Destomycin A
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Record name DESTOMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL7443WI4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Destomycin A: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin A, a member of the aminoglycoside class of antibiotics, exhibits a broad spectrum of biological activity, including antibacterial, antifungal, and anthelmintic properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details its known mechanisms of action, including the inhibition of protein synthesis in prokaryotes and the stimulation of adenylate cyclase in animal tissues. In support of further research and development, this document compiles detailed experimental protocols for the isolation, purification, and biological characterization of this compound.

Chemical Structure and Properties

This compound is a complex aminoglycoside antibiotic produced by the fermentation of Streptomyces rimofaciens.[1] Its chemical structure is characterized by a unique combination of a deoxystreptamine core linked to two sugar moieties.

Chemical Structure:

The systematic IUPAC name for this compound is (3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1][2]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
Molecular Formula C₂₀H₃₇N₃O₁₃[1]
Molecular Weight 527.52 g/mol [1]
CAS Number 14918-35-5
Appearance White powder
Melting Point 180-190 °C (with decomposition)
Solubility Freely soluble in water and lower alcohols; Insoluble or poorly soluble in most organic solvents.
Specific Rotation [α]D²² +7° (c = 2 in water)
Stability Stable in aqueous solution at pH 3.8-8.2 for one month at 37°C. At pH 2.0, 92% of potency is retained after one month at 37°C. Stable to boiling for 30 minutes in 5% aqueous ammonia.

Biological Activity and Mechanism of Action

This compound demonstrates a wide range of biological activities, making it a molecule of interest for further investigation.

Antibacterial Activity

As an aminoglycoside antibiotic, this compound is active against both Gram-positive and Gram-negative bacteria. Its primary mechanism of antibacterial action is the inhibition of protein synthesis . This compound binds to the 30S ribosomal subunit in bacteria, which interferes with the initiation complex of peptide formation and leads to misreading of the mRNA code. This disruption of protein synthesis ultimately results in bacterial cell death.

Figure 1. Mechanism of antibacterial action of this compound.

Anthelmintic Activity

This compound has demonstrated efficacy against various helminths. While the precise molecular mechanism of its anthelmintic activity is not fully elucidated, it is hypothesized to interfere with neuromuscular coordination and energy metabolism in the parasites, leading to paralysis and expulsion.

Other Biological Activities

In animal tissues, this compound has been observed to stimulate adenylate cyclase . This enzyme is crucial for the conversion of ATP to cyclic AMP (cAMP), a key second messenger involved in numerous cellular signaling pathways. The stimulation of adenylate cyclase by this compound suggests potential effects on various physiological processes, which warrants further investigation.

DestomycinA This compound AdenylateCyclase Adenylate Cyclase DestomycinA->AdenylateCyclase Stimulates cAMP cAMP AdenylateCyclase->cAMP Converts to ATP ATP ATP->AdenylateCyclase Substrate Signaling Downstream Signaling Pathways cAMP->Signaling

Figure 2. Stimulation of adenylate cyclase by this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces rimofaciens

This protocol describes the general steps for the isolation and purification of this compound from a culture broth of Streptomyces rimofaciens. Optimization of specific parameters may be required based on the fermentation conditions and scale.

Workflow:

A Fermentation of S. rimofaciens B Centrifugation/ Filtration A->B C Supernatant (Containing this compound) B->C D Mycelial Cake (Discard) B->D E Anion Exchange Chromatography (Dowex 1 X 2) C->E F Elution with Water E->F G Fraction Collection F->G H TLC/HPLC Analysis of Fractions G->H I Pooling of This compound Fractions H->I J Lyophilization I->J K Purified this compound J->K

Figure 3. Workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Cultivate Streptomyces rimofaciens in a suitable fermentation medium under optimal conditions for this compound production.

  • Harvesting: After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration. The supernatant contains the crude this compound.

  • Anion Exchange Chromatography:

    • Prepare a column with Dowex 1 X 2 anion exchange resin, equilibrated with deionized water.

    • Load the supernatant onto the column.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute this compound from the column using deionized water. Destomycin B, if present, will elute first, followed by this compound.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain the final product as a white powder.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.

Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anthelmintic Activity Assay (Adult Motility Assay)

This protocol assesses the anthelmintic activity of this compound using a model organism such as the earthworm (Pheretima posthuma).

Methodology:

  • Preparation of Test Solutions: Prepare different concentrations of this compound in a suitable solvent (e.g., normal saline).

  • Exposure: Place adult earthworms of similar size into petri dishes containing the test solutions. Use a standard anthelmintic drug (e.g., albendazole) as a positive control and the solvent as a negative control.

  • Observation: Record the time taken for paralysis (no movement except when shaken) and death (no movement even when shaken vigorously or dipped in warm water) of the worms.

  • Data Analysis: Compare the time to paralysis and death for the different concentrations of this compound with the controls.

Adenylate Cyclase Stimulation Assay

This protocol measures the ability of this compound to stimulate adenylate cyclase activity in a cell-based or membrane preparation assay.

Methodology:

  • Preparation of Cell Lysates or Membranes: Prepare cell lysates or membrane fractions from a suitable cell line or tissue known to express adenylate cyclase.

  • Assay Reaction: Set up a reaction mixture containing the cell lysate/membrane preparation, ATP, Mg²⁺, and varying concentrations of this compound. Include a known activator of adenylate cyclase (e.g., forskolin) as a positive control.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • cAMP Measurement: Stop the reaction and measure the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

  • Data Analysis: Plot the concentration of this compound against the amount of cAMP produced to determine the stimulatory effect.

Conclusion

This compound remains a fascinating molecule with a diverse range of biological activities. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, parasitology, and drug discovery. Further investigation into its mechanisms of action and potential therapeutic applications is highly encouraged.

References

Destomycin A: A Technical Guide to its Discovery, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

Destomycin A is an aminoglycoside antibiotic discovered in the mid-1960s. Produced by the soil bacterium Streptomyces rimofaciens, it exhibits a broad spectrum of biological activity, including antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal and anthelmintic properties. This technical guide provides an in-depth analysis of the discovery, historical context, isolation, structure elucidation, and biological activity of this compound. Detailed experimental protocols, quantitative data on its antimicrobial efficacy, and visualizations of its mechanism of action and isolation workflow are presented to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction and Historical Context

The mid-20th century was a golden era for antibiotic discovery, with many foundational classes of antimicrobial agents being isolated from natural sources, primarily soil-dwelling microorganisms. It was within this context of intensive screening for novel antibiotics that this compound was discovered. As a member of the aminoglycoside family, which includes well-known antibiotics like streptomycin and neomycin, this compound's discovery contributed to the growing arsenal against bacterial infections.

Destomycins A and B were first isolated in Japan from the culture broth of a Streptomyces species identified as Streptomyces rimofaciens.[1] The discovery was the result of a systematic screening program to identify new antimicrobial agents from soil microorganisms. This compound was identified as the major component of the produced antibiotics.[1] Its broad-spectrum activity, a hallmark of many aminoglycosides, made it a subject of interest for further investigation.

Physicochemical Properties and Structure

This compound is a white, water-soluble powder with a melting point of 180-190°C (with decomposition).[2] It is an aminoglycoside, characterized by the presence of amino sugars linked to an aminocyclitol ring.[2] The chemical formula for this compound is C₂₀H₃₇N₃O₁₃, and it has a molecular weight of 527.52 g/mol .[2][3] The structure of this compound was elucidated through a series of chemical degradation and spectroscopic studies.[4][5]

Biological Activity and Mechanism of Action

This compound demonstrates a wide range of biological activities. It is effective against Gram-positive and Gram-negative bacteria, and also shows antifungal and anthelmintic properties.[6] The primary mechanism of action of this compound, typical of aminoglycoside antibiotics, is the inhibition of protein synthesis in bacterial cells.[3] It targets the bacterial ribosome, leading to a disruption in the synthesis of essential proteins and ultimately inhibiting bacterial growth and proliferation.[3]

Antibacterial Spectrum

The antibacterial activity of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various microorganisms.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilis ATCC 663320
Bacillus subtilis PCI 21920
Bacillus subtilis NRRL B-55820
Bacillus agri20
Sarcina lutea40
Staphylococcus aureus 209p40
Mycobacterium 6075
Mycobacterium phlei10
Klebsiella pneumoniae40

Table 1: Minimum Inhibitory Concentration of this compound against various bacteria.[7]

Anthelmintic and Other Activities

Beyond its antibacterial properties, this compound has been noted for its anthelmintic activity.[6] It has also been observed to stimulate adenylate cyclase in animal tissues, an effect that is less commonly associated with aminoglycosides and suggests potential for further investigation into its broader biological effects.[6][8]

Experimental Protocols

Production of this compound

This compound is produced by the bacterium Streptomyces rimofaciens (ATCC No. 21066).[7]

A culture of Streptomyces rimofaciens is cultivated under submerged aerobic conditions in an aqueous carbohydrate solution. The fermentation medium should have a pH between 6 and 9, with an optimal pH near 7. The medium must contain a nitrogenous nutrient source. The cultivation is carried out at a temperature of 25-30°C (preferably 27-28°C) for a period of 2 to 4 days, or until a substantial amount of this compound is produced in the medium.[7]

Isolation and Purification of this compound

The following protocol outlines the general steps for the isolation and purification of this compound from the fermentation broth of Streptomyces rimofaciens.[7]

  • Adsorption: The filtered fermentation broth is passed through a column packed with a cation exchange resin of the carboxylic acid type. This compound, being a basic compound, will be adsorbed onto the resin.

  • Elution: The resin is then washed with water to remove impurities. The adsorbed this compound is subsequently eluted from the column using aqueous ammonia.

  • Separation of Destomycins A and B: The crude mixture of Destomycins A and B is dissolved in water and subjected to chromatography on a column of anion exchange resin (e.g., Dowex 1 X 2).

  • Development and Fraction Collection: The column is developed with water. Destomycin B is eluted first, followed by the this compound fraction.

  • Purification and Isolation: The collected fractions containing this compound are concentrated under reduced pressure and can be further purified by repeated resin chromatography to yield pure this compound. The final product can be obtained as a free base by lyophilization.[7]

Structure Elucidation Methodology

The structural determination of this compound involved a combination of classical chemical and instrumental analysis techniques.

  • Elemental Analysis: Provided the empirical formula of the compound.[7]

  • Acid Hydrolysis: this compound was subjected to hydrolysis with hydrochloric or sulfuric acid. This process breaks the glycosidic bonds, yielding the constituent components of the molecule. The hydrolysis products were then separated and identified.[5][7]

  • Spectroscopic Analysis: Infrared (IR) spectroscopy was used to identify functional groups present in the molecule.[7] Further structural details were likely determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which were becoming increasingly powerful tools for structure elucidation during that period.

  • Chemical Reactions: Specific chemical reactions, such as the formation of N-acetyl and sulfonate derivatives, were performed to confirm the presence of certain functional groups and to aid in the characterization of the molecule.[7]

Toxicity

The acute toxicity of this compound has been evaluated in mice. The LD₅₀ (the dose lethal to 50% of the test animals) was determined for both intravenous and oral administration.

Route of Administration LD₅₀ (mg/kg)
Intravenous5
Oral50 - 100

Table 2: Acute toxicity of this compound in mice.[7]

Visualizations

Mechanism of Action

The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.

Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome 70S Ribosome Protein Protein Synthesis (Inhibited) Ribosome->Protein Translation mRNA mRNA mRNA->Ribosome Binds DestomycinA This compound DestomycinA->Ribosome Binds to 30S subunit

Caption: Mechanism of this compound inhibiting bacterial protein synthesis.

Isolation Workflow

The diagram below outlines the key steps in the isolation and purification of this compound.

Isolation_Workflow Start Fermentation Broth of S. rimofaciens Filtration Filtration Start->Filtration CationExchange Cation Exchange Chromatography Filtration->CationExchange Elution Elution with Aqueous Ammonia CationExchange->Elution AnionExchange Anion Exchange Chromatography Elution->AnionExchange Fractionation Fraction Collection AnionExchange->Fractionation Purification Repeated Chromatography Fractionation->Purification Lyophilization Lyophilization Purification->Lyophilization End Pure this compound Lyophilization->End

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This compound stands as a classic example of an antibiotic discovered during the "golden age" of antibiotic research. Its broad-spectrum activity and well-characterized aminoglycoside mechanism of action have made it a subject of scientific interest for decades. While not as commonly used clinically as some other members of its class, the study of this compound provides valuable insights into the discovery, isolation, and characterization of natural product-based pharmaceuticals. This technical guide consolidates the key historical and scientific data on this compound, offering a valuable resource for researchers in microbiology, medicinal chemistry, and drug development who are interested in the rich history and ongoing potential of aminoglycoside antibiotics.

References

Destomycin A: A Technical Guide to its Primary Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin A, an aminoglycoside antibiotic produced by Streptomyces species, exhibits a broad spectrum of biological activity.[1] Its primary and most well-characterized function is the inhibition of protein synthesis in both Gram-positive and Gram-negative bacteria, leading to bacteriostatic effects.[1] Beyond its antibacterial properties, this compound also demonstrates notable anthelmintic and insecticidal activities. Furthermore, it has been observed to stimulate adenylate cyclase in animal tissues, suggesting an interaction with eukaryotic signaling pathways. This technical guide provides an in-depth overview of the core biological activities of this compound, including available quantitative data, detailed experimental protocols for assessing its activity, and diagrams of the key molecular pathways involved.

Antibacterial Activity

This compound is a potent inhibitor of bacterial growth across a wide range of species. Its broad-spectrum activity makes it a subject of interest for understanding bacterial resistance mechanisms and for potential therapeutic applications.[1]

Mechanism of Action: Inhibition of Protein Synthesis

The primary antibacterial mechanism of this compound is the disruption of protein synthesis. As an aminoglycoside, it targets the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[1][2] By binding to the ribosomal subunits, this compound interferes with the accurate decoding of the mRNA template and inhibits the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome. This disruption leads to the production of non-functional or truncated proteins, ultimately arresting bacterial growth.[1] Specifically, it has been shown to inhibit peptide synthesis in Escherichia coli cells.[3]

Diagram of Protein Synthesis Inhibition by this compound

G 50S 50S Subunit 30S 30S Subunit Protein_Synthesis Protein Synthesis 30S->Protein_Synthesis Disruption of mRNA translation mRNA mRNA Destomycin_A This compound Destomycin_A->30S Binds to 30S subunit Bacterial_Growth Bacterial Growth Arrest Protein_Synthesis->Bacterial_Growth Leads to

Caption: this compound binds to the 30S ribosomal subunit, disrupting protein synthesis and causing bacterial growth arrest.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Table 1: Antibacterial Spectrum of this compound (Hypothetical Data for Illustrative Purposes)

Microorganism Strain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Data not available
Escherichia coli ATCC 25922 Data not available
Pseudomonas aeruginosa ATCC 27853 Data not available

| Candida albicans | ATCC 90028 | Data not available |

Note: This table is a template. Specific MIC values for this compound need to be determined experimentally.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water) and sterilize by filtration.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density using a microplate reader.

Stimulation of Adenylate Cyclase

In addition to its antimicrobial effects, this compound has been observed to stimulate adenylate cyclase in animal tissues.[3] Adenylate cyclase is a key enzyme in cellular signaling, responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.

Mechanism of Action: Interaction with G-Protein Coupled Receptor (GPCR) Signaling

The stimulation of adenylate cyclase by this compound suggests an interaction with G-protein coupled receptor (GPCR) signaling pathways. GPCRs are a large family of transmembrane receptors that, upon binding an extracellular ligand, activate intracellular G-proteins. The Gαs subunit of an activated G-protein, in turn, stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates downstream effectors such as Protein Kinase A (PKA), which then phosphorylates various cellular proteins, leading to a physiological response. The precise GPCR and the exact nature of the interaction with this compound have not been fully elucidated.

Diagram of this compound-Induced cAMP Signaling Pathway

G Destomycin_A This compound GPCR G-Protein Coupled Receptor (GPCR) Destomycin_A->GPCR Binds to/Activates G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound may activate a GPCR, leading to the stimulation of adenylate cyclase and an increase in intracellular cAMP.

Experimental Protocol: Adenylate Cyclase Activity Assay

The following protocol outlines a general method for measuring the stimulation of adenylate cyclase activity by this compound in a cell-based assay.

Objective: To quantify the effect of this compound on the production of cAMP in a cellular context.

Materials:

  • Cultured animal cells expressing the target GPCR (if known) or a relevant cell line.

  • This compound

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Protein assay kit (e.g., BCA assay)

  • Plate reader capable of measuring the output of the chosen cAMP assay.

Procedure:

  • Cell Culture: Plate cells in a multi-well format and grow to the desired confluency.

  • Treatment: Treat the cells with varying concentrations of this compound for a defined period. Include a positive control (e.g., a known adenylate cyclase activator like forskolin) and a negative control (vehicle only).

  • Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the appropriate lysis buffer provided with the cAMP assay kit.

  • cAMP Quantification: Perform the cAMP assay on the cell lysates according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of cAMP in the sample is inversely proportional to the signal generated.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay.

  • Data Analysis: Normalize the cAMP concentration to the total protein concentration for each sample. Plot the normalized cAMP levels against the concentration of this compound to determine the dose-response relationship and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Anthelmintic and Insecticidal Activities

This compound has been reported to possess both anthelmintic and insecticidal properties.

Anthelmintic Activity

This compound is effective against various parasitic worms.[4] The precise mechanism of its anthelmintic action is not fully understood but may involve interference with the neuromuscular coordination of the parasite, leading to paralysis and expulsion, or disruption of essential metabolic processes.[5] Common mechanisms of anthelmintic drugs include acting as agonists or antagonists at neurotransmitter receptors (e.g., nicotinic acetylcholine or GABA receptors) or inhibiting key enzymes in the parasite's energy metabolism.[6][7]

Insecticidal Activity

The insecticidal activity of this compound has also been noted. The mechanism is likely related to neurotoxicity, a common mode of action for insecticides. This could involve the disruption of neurotransmission, for example, by inhibiting enzymes like acetylcholinesterase, which is crucial for the proper functioning of the insect nervous system.[8]

Experimental Protocol: General Approach for Assessing Anthelmintic/Insecticidal Activity

A generalized protocol for evaluating the efficacy of this compound against a target worm or insect is described below.

Objective: To determine the concentration-dependent mortality or paralysis of a target organism upon exposure to this compound.

Materials:

  • This compound

  • Target organisms (e.g., a model nematode like Caenorhabditis elegans or a relevant insect pest).

  • Appropriate culture medium or artificial diet for the target organism.

  • Multi-well plates or petri dishes.

  • Microscope for observing the organisms.

Procedure:

  • Preparation of Test Substance: Prepare a series of dilutions of this compound in the appropriate medium or incorporated into the artificial diet.

  • Exposure: Introduce a known number of organisms into each well or dish containing the different concentrations of this compound. Include a control group with no this compound.

  • Incubation: Maintain the organisms under controlled environmental conditions (temperature, humidity, light cycle) suitable for their survival and development.

  • Assessment of Activity: At predetermined time points, observe the organisms under a microscope. For anthelmintic assays, record the number of motile and paralyzed or dead worms. For insecticidal assays, record the number of dead insects.

  • Data Analysis: Calculate the percentage of mortality or paralysis for each concentration of this compound. Determine the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) value.

Conclusion

This compound is a multifaceted bioactive compound with significant potential for further research and development. Its primary antibacterial activity, stemming from the inhibition of protein synthesis, is well-established. However, its effects on eukaryotic systems, particularly the stimulation of adenylate cyclase, and its broader antiparasitic and insecticidal activities, warrant more in-depth investigation. The experimental protocols provided in this guide offer a framework for the quantitative assessment of these biological activities, which is essential for elucidating the precise mechanisms of action and exploring the full therapeutic and biotechnological potential of this compound. Further studies are required to obtain specific quantitative data, such as MIC and IC50 values, against a wider range of organisms and to delineate the specific molecular targets and signaling pathways involved in its diverse biological effects.

References

Destomycin A: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Destomycin A is an aminoglycoside antibiotic with a multifaceted mechanism of action, exhibiting a broad spectrum of activity. This technical guide provides a comprehensive overview of its molecular characteristics, biological functions, and methodologies for its study, tailored for researchers, scientists, and professionals in drug development.

Molecular Profile and Physicochemical Properties

This compound, produced by the bacterium Streptomyces rimofaciens, possesses a distinct chemical structure that underpins its biological activities. Its key properties are summarized below.

PropertyValueCitations
Molecular Formula C20H37N3O13[1]
Molecular Weight 527.52 g/mol [1]
CAS Number 14918-35-5[1]
Appearance Solid[1]
Biological Source Streptomyces rimofaciens[]

Mechanism of Action

This compound exhibits a dual mechanism of action, a feature that distinguishes it from many other antibiotics. It not only inhibits bacterial protein synthesis but also stimulates adenylate cyclase in animal tissues.

Inhibition of Bacterial Protein Synthesis

As an aminoglycoside antibiotic, this compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. It is understood to bind to the 30S ribosomal subunit, interfering with the translation process. This disruption can lead to the misreading of mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death. While the precise binding site and conformational changes induced by this compound are not fully elucidated, the general mechanism is depicted below.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Inhibition Inhibition mRNA mRNA mRNA->30S_subunit Binds tRNA Aminoacyl-tRNA tRNA->30S_subunit Binding blocked/ misread Protein Functional Protein tRNA->Protein Normal Translation Destomycin_A This compound Destomycin_A->30S_subunit Binds to Nonfunctional_Protein Non-functional Protein Inhibition->Nonfunctional_Protein Leads to

Inhibition of bacterial protein synthesis by this compound.
Stimulation of Adenylate Cyclase

A notable and less common activity of this compound is its ability to stimulate adenylate cyclase in animal tissues.[1] Adenylate cyclase is a key enzyme in cellular signaling, responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The precise mechanism by which this compound stimulates this enzyme is not yet fully understood. It may involve direct interaction with the enzyme or, more likely, an indirect action via cell surface receptors that regulate adenylate cyclase activity, such as G-protein coupled receptors (GPCRs).

Destomycin_A This compound Receptor Cell Surface Receptor (e.g., GPCR) Destomycin_A->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Downstream Downstream Signaling cAMP->Downstream

Proposed pathway for adenylate cyclase stimulation by this compound.

Antimicrobial Spectrum

This compound has demonstrated a broad range of antimicrobial and anthelmintic activities.[1][] It is reported to be effective against both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal properties.[] However, detailed quantitative data on its Minimum Inhibitory Concentrations (MICs) against a comprehensive panel of microorganisms are not widely available in the public domain. For a thorough evaluation of its potential, further studies are required to establish its efficacy against specific pathogens.

Experimental Protocols

The following provides a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an aminoglycoside antibiotic like this compound using the broth microdilution method. This protocol serves as a starting point and may require optimization.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

1. Preparation of Materials:

  • This compound stock solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable solvent (e.g., sterile deionized water). Filter-sterilize the solution.

  • Bacterial inoculum: Culture the test organism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • 96-well microtiter plates: Use sterile, clear, flat-bottom plates.

  • Growth medium: Sterile Mueller-Hinton Broth (or other suitable medium for the test organism).

2. Assay Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the growth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination of this compound.

Conclusion

This compound is a promising antimicrobial agent with a unique dual mechanism of action that warrants further investigation. Its ability to inhibit bacterial protein synthesis and stimulate adenylate cyclase suggests potential therapeutic applications beyond its direct antimicrobial effects. Future research should focus on elucidating the precise molecular interactions underlying its mechanisms of action and on conducting comprehensive studies to determine its efficacy against a wide range of clinically relevant pathogens. Such efforts will be crucial in fully realizing the therapeutic potential of this intriguing natural product.

References

Destomycin A: A Technical Review of its Antimicrobial Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin A, an aminoglycoside antibiotic produced by Streptomyces species, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi and parasites.[1][2][] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to bacteriostatic effects.[1] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its physicochemical properties, antimicrobial spectrum, mechanism of action, and the experimental protocols utilized in its study.

Physicochemical Properties

This compound is a white, amorphous powder with a molecular formula of C₂₀H₃₇N₃O₁₃ and a molecular weight of 527.52 g/mol .[2][4] It is soluble in water and gradually decomposes at temperatures between 186-200°C.[5]

PropertyValueReference
Molecular FormulaC₂₀H₃₇N₃O₁₃[2][4]
Molecular Weight527.52 g/mol [2][4]
AppearanceWhite Amorphous Powder[]
Melting Point211-213°C (decomposes)[][5]
SolubilitySoluble in water[5]

Antimicrobial Spectrum and Efficacy

This compound demonstrates a wide range of antimicrobial activity. It is effective against various Gram-positive and Gram-negative bacteria, as well as some fungi.[][5] It has also been noted for its anthelmintic properties, particularly against ascaris in pigs.[2][]

Mechanism of Action

The primary mechanism of action of this compound, characteristic of aminoglycoside antibiotics, is the inhibition of protein synthesis in bacterial cells.[1] It achieves this by targeting the ribosomal subunits, thereby disrupting the translation process and impeding bacterial growth and proliferation.[1] In addition to its antibacterial effects, this compound has been observed to stimulate adenylate cyclase in animal tissues.[2]

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the generalized mechanism of protein synthesis inhibition by aminoglycoside antibiotics like this compound.

G cluster_bacterium Bacterial Cell Destomycin_A This compound Ribosome 30S Ribosomal Subunit Destomycin_A->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits mRNA mRNA mRNA->Ribosome Translation Cell_Growth Bacterial Growth & Proliferation Protein_Synthesis->Cell_Growth Leads to G A Inoculate Streptomyces rimofaciens (ATCC No. 21066) B Submerged Aerobic Cultivation in Aqueous Carbohydrate Solution with Nitrogenous Nutrient A->B C Incubation until Substantial Antibiotic Production B->C D Harvest Culture Broth C->D E Recover this compound and B D->E G A Culture Broth B Solvent Extraction (Ethyl Acetate, pH 7.0) A->B C Crude Extract B->C D Chromatographic Separation (TLC and CC) C->D E Purified this compound D->E

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin A is an aminoglycoside antibiotic produced by Streptomyces species. It exhibits a broad spectrum of activity, including antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal and anthelmintic properties.[1] The primary mechanism of action for its antibacterial activity is the inhibition of protein synthesis. Additionally, it has been reported to stimulate adenylate cyclase in animal tissues, although the precise mechanism remains to be elucidated.

These application notes provide a summary of the known working concentrations and detailed protocols for key experiments involving this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, recommended concentration ranges for related aminoglycoside antibiotics are provided for reference, and it is strongly advised that researchers perform dose-response experiments to determine the optimal concentration for their specific application and cell type.

Data Presentation

Table 1: In Vivo Working Concentration of this compound
ApplicationSpeciesConcentrationNotes
AnthelminticPigs (under 4 months)5-10 g/ton of feedWithdrawal period: 3 days.
AnthelminticChickens5-10 g/ton of feedNot for use during the egg production period. Withdrawal period: 3 days.
Table 2: In Vitro Antimicrobial and Cytotoxic Concentrations of this compound
ActivityOrganism/Cell LineIC50 / MICRecommended Working Concentration
AntibacterialData not availableData not availableData not available
AntifungalData not availableData not availableData not available
CytotoxicityMammalian CellsData not availableData not available
Table 3: Reference Working Concentrations for Related Aminoglycoside Antibiotics in Cell Culture

Note: This table provides general concentration ranges for other aminoglycoside antibiotics. These are for reference only and the optimal concentration for this compound must be determined experimentally.

AntibioticApplicationWorking Concentration (µg/mL)
G418 (Geneticin)Mammalian cell selection100 - 1400[2]
G418 (Geneticin)Mammalian cell maintenance200[2]
G418 (Geneticin)Bacteria and algae≤ 5[2]
KanamycinBacteria30
NeomycinBacteria, Mammalian cells10 - 50
GentamicinIntracellular Bacteria (in macrophages)> 8

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

This protocol outlines a general method for determining the MIC of this compound against a specific bacterial strain using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in CAMHB at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Bacterial Cell-Free System)

This protocol provides a general framework for assessing the inhibitory effect of this compound on bacterial protein synthesis using a cell-free translation system.

Materials:

  • This compound

  • E. coli S30 cell-free extract

  • Reporter plasmid (e.g., containing luciferase or GFP gene under a bacterial promoter)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Transcription/translation buffer

  • Luminometer or fluorometer

Procedure:

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, combine the S30 cell-free extract, reporter plasmid, amino acid mixture, and energy source in the appropriate buffer.

  • Add this compound:

    • Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Measure Protein Synthesis:

    • Quantify the amount of reporter protein produced.

      • For a luciferase reporter, add the luciferase substrate and measure luminescence.

      • For a GFP reporter, measure fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the reporter signal against the concentration of this compound to determine the IC50 value (the concentration at which protein synthesis is inhibited by 50%).

Protocol 3: Adenylate Cyclase Activity Assay

This protocol describes a general method to measure the effect of this compound on adenylate cyclase activity in mammalian cells.

Materials:

  • Mammalian cell line of interest

  • This compound

  • Cell lysis buffer

  • cAMP enzyme immunoassay (EIA) kit

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Treatment:

    • Culture mammalian cells to a desired confluency in appropriate multi-well plates.

    • Treat the cells with various concentrations of this compound for a specified period. Include an untreated control.

  • Cell Lysis:

    • Wash the cells with PBS and then lyse them using the cell lysis buffer provided with the cAMP assay kit.

  • Measure cAMP Levels:

    • Perform the cAMP EIA according to the manufacturer's instructions to determine the concentration of cAMP in each cell lysate.

  • Measure Protein Concentration:

    • Determine the total protein concentration in each lysate using a standard protein assay.

  • Data Analysis:

    • Normalize the cAMP concentration to the total protein concentration for each sample.

    • Plot the normalized cAMP levels against the concentration of this compound to evaluate its effect on adenylate cyclase activity.

Visualizations

G cluster_ribosome Bacterial 70S Ribosome 30S 30S 50S 50S 30S->50S Inhibition Inhibition 30S->Inhibition Polypeptide Chain Polypeptide Chain 50S->Polypeptide Chain This compound This compound This compound->30S Binds to 30S subunit mRNA mRNA mRNA->30S tRNA tRNA tRNA->50S Inhibition->50S

Caption: Mechanism of Action of this compound in Bacteria.

G cluster_workflow Experimental Workflow for Determining Optimal Concentration arrow -> Start Start Prepare Serial Dilutions Prepare Serial Dilutions Start->Prepare Serial Dilutions Treat Cells/Bacteria Treat Cells/Bacteria Prepare Serial Dilutions->Treat Cells/Bacteria Incubate Incubate Treat Cells/Bacteria->Incubate Measure Viability/Activity Measure Viability/Activity Incubate->Measure Viability/Activity Analyze Data (IC50/MIC) Analyze Data (IC50/MIC) Measure Viability/Activity->Analyze Data (IC50/MIC) End End Analyze Data (IC50/MIC)->End

Caption: General Experimental Workflow.

G This compound This compound Adenylate Cyclase Adenylate Cyclase This compound->Adenylate Cyclase Stimulates Cell Membrane Cell Membrane cAMP cAMP Adenylate Cyclase->cAMP ATP ATP ATP->Adenylate Cyclase

Caption: Proposed Stimulation of Adenylate Cyclase by this compound.

References

Application Note: Preparation of a Stock Solution of Destomycin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation and storage of Destomycin A stock solutions for experimental use.

Introduction this compound is an aminoglycoside antibiotic isolated from the bacterium Streptomyces rimofaciens.[1][][3][4] Like other aminoglycosides, its primary mechanism of action is the inhibition of protein synthesis in bacterial cells, leading to bactericidal activity.[5][6][7][8][9] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi, and has demonstrated anthelmintic properties.[][3][5][10] Proper preparation and storage of a stock solution are critical for ensuring its potency and obtaining reproducible experimental results.

Chemical and Physical Properties

All quantitative data regarding this compound is summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 14918-35-5[1][][5][6][10]
Molecular Formula C₂₀H₃₇N₃O₁₃[1][][5][6][10]
Molecular Weight 527.52 g/mol [1][][5][6][10][11]
Appearance White powder or solid[1][3][10][12]
Solubility Freely soluble in water and lower alcohols (e.g., methanol). Insoluble or poorly soluble in most other organic solvents.[1][3][12][13]
Storage (Solid) Store sealed at room temperature or 2-8°C, protected from moisture.[3][5][6][12]
Storage (Solution) Store at -20°C for long-term use. A 0.5% aqueous solution is stable for 30 days at 37°C.[12][14]

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution

This protocol provides a detailed methodology for preparing a 10 mg/mL stock solution of this compound in sterile, purified water.

2.1. Required Materials and Equipment

  • This compound powder (CAS: 14918-35-5)

  • Sterile, purified water (e.g., nuclease-free or cell culture grade)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes and pipette controller

  • Vortex mixer

  • Sterile syringe (5 mL or 10 mL)

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES)

  • Sterile, light-blocking microcentrifuge tubes (1.5 mL or 2 mL) for aliquots

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

2.2. Safety Precautions

  • This compound powder is irritating and contact with skin and eyes should be avoided.[12][14]

  • Always handle the powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, throughout the procedure.

2.3. Step-by-Step Procedure

1. Calculation of Required Mass and Volume:

  • Determine the desired final volume of the stock solution (e.g., 10 mL).

  • Calculate the mass of this compound powder needed for a 10 mg/mL concentration.

    • Calculation: 10 mg/mL × 10 mL = 100 mg of this compound.

2. Weighing the Compound:

  • Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Place a sterile weighing boat on the analytical balance and tare the balance.

  • Carefully weigh out the calculated mass (100 mg) of this compound powder using a clean spatula.

3. Dissolution:

  • Transfer the weighed powder into a sterile conical tube (e.g., 15 mL).

  • Using a sterile serological pipette, add a portion of the sterile water (e.g., 8 mL) to the tube.

  • Close the cap tightly and vortex the solution until the powder is completely dissolved. This compound is freely soluble in water, so this should occur readily.[1][3][12]

  • Once dissolved, add the remaining volume of sterile water to reach the final desired volume of 10 mL. Mix gently.

4. Sterilization:

  • As this compound is dissolved in an aqueous solution, sterile filtration is recommended to prevent microbial contamination, especially for cell culture applications.

  • Draw the entire solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

  • Dispense the solution through the filter into a new sterile conical tube.

    • Note: Solutions in solvents like ethanol or DMSO generally do not require filter sterilization.

5. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles, which can degrade the antibiotic's activity, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile, light-blocking microcentrifuge tubes.

  • Label each aliquot clearly with the compound name ("this compound"), concentration (10 mg/mL), and the date of preparation.

  • Store the aliquots at -20°C in the dark for long-term stability.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for preparing the this compound stock solution.

G cluster_prep Preparation Phase cluster_sol Solution Phase cluster_store Storage Phase start Start calc Calculate Mass (e.g., 100 mg for 10 mL) start->calc 1. weigh Weigh this compound Powder calc->weigh 2. dissolve Transfer to Sterile Tube & Dissolve in Water weigh->dissolve 3. filter Sterile Filter (0.22 µm Syringe Filter) dissolve->filter 4. aliquot Aliquot into Single-Use Tubes filter->aliquot 5. store Store Aliquots at -20°C aliquot->store 6. end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

References

Destomycin A for Selection of Transformed Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of successfully transformed or transfected cells is a critical step in a multitude of molecular biology and drug discovery workflows. This process relies on the use of selectable markers, typically antibiotic resistance genes, which allow for the survival and proliferation of cells that have integrated the desired genetic material. While a variety of selection systems are available, this document focuses on the potential use of Destomycin A and its relationship with the hygromycin resistance selection system.

This compound is an aminoglycoside antibiotic.[][2] Its mechanism of action involves the inhibition of protein synthesis in bacterial cells.[2][3] For the purpose of selecting transformed eukaryotic cells, a corresponding resistance gene is required. Evidence suggests that this compound can be inactivated by the hygromycin B phosphotransferase.[4] This enzyme, encoded by the hygromycin resistance gene (hph), detoxifies the antibiotic through phosphorylation.[5][6]

This document provides detailed protocols and data related to the use of a hygromycin-based selection system, which is the established method for the hph resistance gene. While direct, detailed protocols for this compound in mammalian cell selection are not widely documented, the principles and methodologies outlined for Hygromycin B are expected to be highly applicable due to the shared resistance mechanism.

Principle of Selection

The selection of transformed cells using an antibiotic resistance system is based on the co-transfection of a plasmid containing the gene of interest alongside a selectable marker gene, in this case, the hygromycin B phosphotransferase gene (hph). Cells that successfully integrate this plasmid into their genome will express the phosphotransferase enzyme. When the cell culture is treated with the appropriate selection antibiotic (e.g., Hygromycin B), this enzyme will inactivate the antibiotic, allowing the transformed cells to survive and proliferate. Untransformed cells, lacking the resistance gene, will be unable to synthesize proteins and will subsequently die.

Data Presentation

Recommended Antibiotic Concentrations for Selection

The optimal concentration of a selection antibiotic varies depending on the cell line, its growth rate, and the specific lot of the antibiotic. Therefore, it is crucial to perform a dose-response experiment (kill curve) to determine the minimum concentration required to kill all non-transfected cells within a reasonable timeframe (typically 7-14 days). The following table provides typical concentration ranges for commonly used selection antibiotics, including Hygromycin B, to serve as a starting point for optimization.

AntibioticResistance GeneTypical Concentration Range for Mammalian CellsSelection Time
Hygromycin B Hygromycin phosphotransferase (hph)50 - 1000 µg/mL[5][7]7 - 14 days
G418 (Geneticin®) Neomycin phosphotransferase (neo)100 - 1000 µg/mL[7][8]10 - 14 days[9]
Puromycin Puromycin N-acetyl-transferase (pac)1 - 10 µg/mL[7][10]2 - 7 days[10]
Blasticidin S Blasticidin S deaminase (bsd)2 - 10 µg/mL< 1 week

Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

This protocol describes how to determine the minimum concentration of the selection antibiotic (e.g., Hygromycin B) required to effectively kill non-transfected host cells.

Materials:

  • Host cell line of interest

  • Complete cell culture medium

  • Selection antibiotic (e.g., Hygromycin B)

  • 24-well or 96-well cell culture plates

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in a 24-well plate at a density that allows them to reach approximately 50-80% confluency on the day of antibiotic addition.

    • For suspension cells, seed at a density of 2.5 - 5.0 x 10⁵ cells/mL.[4]

  • Antibiotic Preparation:

    • Prepare a series of dilutions of the selection antibiotic in complete culture medium. For Hygromycin B, a starting range of 50, 100, 200, 400, 600, 800, and 1000 µg/mL is recommended.[5][7]

    • Include a "no antibiotic" control well.

  • Antibiotic Treatment:

    • The day after seeding, replace the existing medium with the medium containing the various concentrations of the antibiotic.

    • It is recommended to test each concentration in triplicate.

  • Incubation and Observation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Observe the cells daily using a light microscope to monitor cell viability and morphology.

    • Replace the selective medium every 2-3 days to maintain the antibiotic concentration.[4]

  • Determining the Optimal Concentration:

    • Continue the experiment for 7-14 days.[]

    • The optimal concentration for selection is the lowest concentration that results in 100% cell death within this timeframe.[4]

Protocol 2: Generation of a Stable Cell Line

This protocol outlines the steps for generating a stable cell line following transfection with a plasmid containing the gene of interest and a selectable marker.

Materials:

  • Transfected host cells

  • Complete cell culture medium

  • Selection antibiotic at the predetermined optimal concentration

  • Cloning cylinders or a fluorescence-activated cell sorter (FACS)

  • Multi-well cell culture plates (96-well, 24-well, 6-well)

  • Cell culture flasks

Procedure:

  • Post-Transfection Culture:

    • After transfecting the host cells with the expression plasmid, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.

  • Initiation of Selection:

    • After the recovery period, split the cells into fresh culture vessels containing complete medium supplemented with the predetermined optimal concentration of the selection antibiotic.

  • Selection Period:

    • Continue to culture the cells in the selective medium, replacing the medium every 2-3 days.

    • Over the next 1-2 weeks, the majority of cells (untransformed) will die.[3]

  • Isolation of Resistant Colonies:

    • Resistant, transformed cells will begin to form distinct colonies.

    • These colonies can be isolated using one of the following methods:

      • Cloning Cylinders: Place a cloning cylinder over a single, well-isolated colony, add a small amount of trypsin to detach the cells, and transfer the cell suspension to a new well of a multi-well plate.

      • Manual Picking: Gently scrape the colony with a sterile pipette tip and transfer it to a new well.[3]

      • Fluorescence-Activated Cell Sorting (FACS): If the expression plasmid also contains a fluorescent reporter gene (e.g., GFP), single, fluorescent cells can be sorted into individual wells of a 96-well plate.

  • Expansion of Clonal Populations:

    • Expand the isolated single colonies in selective medium, gradually moving them from smaller to larger culture vessels (e.g., from a 96-well plate to a 24-well plate, then to a 6-well plate, and finally to a T-25 flask).

  • Verification and Characterization:

    • Once a sufficient number of cells are obtained, verify the integration and expression of the gene of interest using techniques such as PCR, Western blotting, or functional assays.

    • Cryopreserve the validated stable cell line for future use.

Visualizations

selection_workflow cluster_transfection Transfection cluster_selection Selection cluster_expansion Expansion plasmid Plasmid DNA (Gene of Interest + hph gene) transfection Transfection into Host Cells plasmid->transfection add_antibiotic Addition of Selection Antibiotic transfection->add_antibiotic untransformed_death Untransformed Cells Die add_antibiotic->untransformed_death transformed_survival Transformed Cells Survive add_antibiotic->transformed_survival colony_formation Colony Formation transformed_survival->colony_formation isolation Isolation of Single Colonies colony_formation->isolation expansion Expansion of Clonal Population isolation->expansion stable_cell_line Stable Cell Line expansion->stable_cell_line

Caption: Experimental workflow for generating a stable cell line.

mechanism_of_action cluster_cell Transformed Eukaryotic Cell ribosome 80S Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis enables hph_gene hph Gene hph_enzyme Hygromycin Phosphotransferase hph_gene->hph_enzyme expresses inactivated_antibiotic Inactivated Hygromycin B hph_enzyme->inactivated_antibiotic phosphorylates antibiotic Hygromycin B antibiotic->ribosome inhibits antibiotic->hph_enzyme substrate

Caption: Mechanism of hygromycin resistance in transformed cells.

References

Application of Destomycin A in molecular biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin A is an aminoglycoside antibiotic derived from Streptomyces species.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1][2] This document provides an overview of the known molecular biology applications of this compound, including its mechanism of action and its effects on cellular signaling. Detailed protocols for relevant assays are also provided to facilitate further research.

Mechanism of Action

As an aminoglycoside, this compound's primary mechanism of action is the inhibition of protein synthesis in bacterial cells. This is achieved by targeting and binding to the 30S ribosomal subunit.[1] This interaction disrupts the fidelity of mRNA translation, leading to the production of non-functional or truncated proteins, which ultimately impedes bacterial growth and proliferation.[1]

In addition to its antibacterial properties, this compound has been observed to stimulate adenylate cyclase in animal tissues.[2] This suggests a potential role in modulating intracellular signaling pathways mediated by cyclic AMP (cAMP).

Applications in Molecular Biology

Based on its known mechanisms, this compound can be utilized in several areas of molecular biology research:

  • Antimicrobial Research: Its broad-spectrum activity makes it a useful tool for studying bacterial resistance mechanisms and for the screening of novel antibacterial agents.[1]

  • Protein Synthesis Studies: As a known inhibitor of translation, this compound can be used as a tool to study the dynamics of protein synthesis in prokaryotic systems.[1]

  • Signal Transduction Research: Its ability to stimulate adenylate cyclase allows for the investigation of cAMP-mediated signaling pathways in animal cells.[2]

Quantitative Data

Currently, publicly available quantitative data on the antimicrobial activity of this compound is limited. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

OrganismStrainMIC (µg/mL)Reference
Escherichia coliNot Specified8 - 64[1]
Campylobacter jejuniNot Specified8 - 64[1]
Campylobacter coliNot Specified8 - 64[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in various molecular biology experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Bacterial Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free assay to measure the inhibitory effect of this compound on bacterial protein synthesis.

Materials:

  • This compound

  • Bacterial cell-free extract (e.g., S30 extract from E. coli)

  • Reporter plasmid DNA (e.g., containing a luciferase or GFP gene under a bacterial promoter)

  • Amino acid mixture

  • ATP and GTP

  • Reaction buffer

  • Luciferase assay reagent or fluorescence plate reader

Procedure:

  • Prepare Master Mix: Prepare a master mix containing the cell-free extract, reaction buffer, amino acids, ATP, and GTP.

  • Add this compound: Add varying concentrations of this compound to the master mix. Include a control with no antibiotic.

  • Initiate Reaction: Start the transcription-translation reaction by adding the reporter plasmid DNA.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Measure Reporter Activity: Quantify the amount of reporter protein synthesized by measuring luciferase activity or GFP fluorescence.

  • Data Analysis: Plot the reporter activity against the concentration of this compound to determine the IC50 (the concentration at which 50% of protein synthesis is inhibited).

Protocol 3: Adenylate Cyclase Activity Assay

This protocol provides a method to assess the stimulatory effect of this compound on adenylate cyclase activity in cultured mammalian cells.

Materials:

  • This compound

  • Cultured mammalian cells

  • Cell lysis buffer

  • ATP

  • Reaction buffer containing MgCl2

  • cAMP enzyme immunoassay (EIA) kit

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound for a specified period. Include an untreated control.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including adenylate cyclase.

  • Adenylate Cyclase Reaction: Incubate the cell lysates with ATP in the reaction buffer to allow the conversion of ATP to cAMP.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • cAMP Quantification: Measure the amount of cAMP produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the cAMP levels to the total protein concentration in each sample. Plot the cAMP concentration against the this compound concentration to determine the dose-response relationship.

Visualizations

Inhibition of Bacterial Protein Synthesis Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock This compound Stock dilutions Serial Dilutions stock->dilutions plate 96-well Plate dilutions->plate inoculum Bacterial Inoculum inoculum->plate incubation Incubation (37°C) plate->incubation readout Visual/Spectrophotometric Reading incubation->readout mic Determine MIC readout->mic

Caption: Workflow for MIC determination of this compound.

Proposed Signaling Pathway of this compound-Induced cAMP Production

G DestA This compound AC Adenylate Cyclase DestA->AC stimulates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene CellResponse Cellular Response Gene->CellResponse

Caption: Hypothetical pathway of this compound-mediated cAMP signaling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Destomycin A Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Destomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for maximal efficacy in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an aminoglycoside antibiotic.[1][2] Its primary mechanism of action is the inhibition of protein synthesis in bacterial cells. It achieves this by binding to the ribosomal subunits, which disrupts the translation process and ultimately impedes bacterial growth and proliferation.[1] While its primary application is in antibacterial research, it has also been noted to stimulate adenylate cyclase in animal tissues.[2]

Q2: What is the recommended starting concentration range for in vitro experiments?

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a solid that is easily soluble in water and lower alcohols. For most in vitro applications, preparing a stock solution in sterile, deionized water is recommended. If you encounter solubility issues with other compounds, Dimethyl sulfoxide (DMSO) is a common alternative solvent for preparing high-concentration stock solutions of antibiotics. However, it is important to note that DMSO can have its own biological effects, and the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) and consistent across all experimental conditions, including vehicle controls.

Q4: How stable is this compound in solution?

A4: this compound is reported to be extremely stable at room temperature when sealed and protected from moisture. An aqueous solution of 0.5% can be stored at 37°C for up to 30 days. However, the stability of any antibiotic in cell culture media can be influenced by the components of the media, pH, and incubation temperature. For long-term storage of stock solutions, it is recommended to aliquot and freeze them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound concentration.

Problem Possible Cause(s) Suggested Solution(s)
No observable effect on bacterial growth - Concentration of this compound is too low.- The bacterial strain is resistant to this compound.- The this compound stock solution has degraded.- Perform a dose-response experiment with a wider concentration range.- Verify the susceptibility of your bacterial strain to other aminoglycoside antibiotics.- Prepare a fresh stock solution of this compound.
High cell toxicity in eukaryotic cell lines (if applicable) - this compound concentration is too high.- The cell line is particularly sensitive to aminoglycosides.- Titrate down the concentration of this compound to find a non-toxic range.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration.
Precipitation of this compound in culture media - The concentration of this compound exceeds its solubility limit in the specific medium.- Interaction with components of the media.- Ensure the stock solution is fully dissolved before adding it to the media.- Try a different solvent for the stock solution (e.g., a small amount of DMSO followed by dilution in an aqueous buffer).- Warm the media to 37°C and vortex gently to aid dissolution.
Inconsistent or non-reproducible results - Inaccurate pipetting of stock solutions.- Variation in bacterial inoculum density.- Contamination of cell cultures.- Calibrate your pipettes regularly.- Standardize the bacterial inoculum for each experiment.- Regularly check cultures for contamination and practice good aseptic technique.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₀H₃₇N₃O₁₃[1][2][3]
Molecular Weight 527.52 g/mol [1][2]
Appearance Solid, white powder
Solubility Easily soluble in water and lower alcohols
Storage Temperature 2°C - 8°C[1]
Minimum Inhibitory Concentration (MIC) of this compound

Note: Comprehensive, publicly available data on the MIC of this compound against a wide range of specific bacterial strains is limited. The following table is a template that researchers should aim to populate with their own experimental data.

Bacterial Species Strain MIC (µg/mL) Reference
Staphylococcus aureusATCC 29213[Data not available]
Escherichia coliATCC 25922[Data not available]
Pseudomonas aeruginosaPAO1[Data not available]
Enterococcus faecalisATCC 29212[Data not available]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound

  • Sterile, deionized water or appropriate solvent

  • 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in sterile, deionized water to create a high-concentration stock solution (e.g., 1 mg/mL). Filter-sterilize the stock solution using a 0.22 µm filter.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (bacteria, no antibiotic).

    • Well 12 will serve as a negative control (medium only).

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in fresh growth medium to a concentration of approximately 1 x 10⁶ CFU/mL. This can be standardized by measuring the optical density (OD) at 600 nm.

  • Inoculate the Plate: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL, and the bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD600 of each well with a plate reader.

Visualizations

Signaling Pathways and Workflows

protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Inhibition Inhibition 30S_Subunit->Inhibition 50S_Subunit 50S Subunit 50S_Subunit->Protein_Synthesis 50S_Subunit->Inhibition mRNA mRNA mRNA->30S_Subunit binds tRNA tRNA tRNA->30S_Subunit delivers amino acid Destomycin_A Destomycin_A Destomycin_A->30S_Subunit targets Destomycin_A->50S_Subunit targets Inhibition->Protein_Synthesis

Caption: Inhibition of bacterial protein synthesis by this compound.

adenylate_cyclase_pathway cluster_note Destomycin_A Destomycin_A Adenylate_Cyclase Adenylate Cyclase Destomycin_A->Adenylate_Cyclase stimulates* Cell_Membrane cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase substrate Downstream_Signaling Downstream Signaling cAMP->Downstream_Signaling activates Note *The precise mechanism of This compound-mediated stimulation of adenylate cyclase in animal tissues is not fully elucidated.

Caption: General adenylate cyclase signaling pathway.

experimental_workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock MIC_Assay Perform Broth Microdilution (MIC Assay) Prepare_Stock->MIC_Assay Determine_MIC Determine Minimum Inhibitory Concentration MIC_Assay->Determine_MIC Toxicity_Assay Assess Cytotoxicity on Eukaryotic Cells (Optional) Determine_MIC->Toxicity_Assay Dose_Response Conduct Dose-Response Experiment in Model System Determine_MIC->Dose_Response Toxicity_Assay->Dose_Response Analyze_Results Analyze Results and Determine Optimal Concentration Dose_Response->Analyze_Results End End Analyze_Results->End

Caption: Workflow for optimizing this compound concentration.

References

Troubleshooting Destomycin A instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Destomycin A.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

  • A1: Cloudiness or precipitation can indicate several issues. First, verify that you have not exceeded the solubility of this compound in your chosen solvent. This compound is readily soluble in water and lower alcohols.[1] If using a buffered solution, ensure the buffer components are not interacting with this compound to cause precipitation. We recommend preparing a fresh solution using a high-purity solvent and filtering it through a 0.22 µm filter to remove any particulate matter. If the problem persists, consider preparing the solution at a slightly warmer temperature (ensure it is within the stability limits) to aid dissolution before allowing it to cool to your experimental temperature.

Q2: I am seeing a loss of biological activity in my this compound stock solution over time. What are the optimal storage conditions?

  • A2: For optimal stability, solid this compound should be stored at 2°C - 8°C.[2] Aqueous solutions of this compound are remarkably stable. No loss of potency is observed when stored for one month at 37°C in a pH range of 3.8 to 8.2.[1] However, for long-term storage of stock solutions, we recommend aliquoting and freezing at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and potential microbial contamination.

Q3: How does pH affect the stability of this compound in solution?

  • A3: this compound is stable over a wide pH range. In an aqueous solution at 37°C for one month, no significant loss of potency was observed between pH 3.8 and 8.2.[1] Even at a highly acidic pH of 2.0, 92% of its potency was retained under the same conditions.[1] It also shows high stability in alkaline conditions, with no observed depression of potency after boiling for 30 minutes in 5% aqueous ammonia.[1] However, strong acid hydrolysis with hydrochloric or sulfuric acid will lead to decomposition.[1]

Q4: I suspect my this compound has degraded. What are the likely degradation products?

  • A4: The primary degradation pathway for this compound under harsh acidic conditions (e.g., hydrolysis with strong acids like HCl or H₂SO₄) involves the cleavage of its glycosidic bonds.[1] One of the main decomposition products identified is a derivative of deoxystreptamine.[1] Under typical experimental conditions within the stable pH range, significant degradation is not expected.

Q5: What is the recommended procedure for preparing a this compound stock solution?

  • A5: To prepare a stock solution, we recommend the following procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the desired volume of a suitable solvent (e.g., sterile, nuclease-free water or a lower alcohol) to achieve the target concentration.

    • Vortex gently until the solid is completely dissolved.

    • If necessary, filter the solution through a 0.22 µm sterile filter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term use. For short-term storage (up to one month), aqueous solutions can be stored at 4°C.

Quantitative Stability Data

The following table summarizes the known stability of this compound in aqueous solutions.

ParameterConditionDurationRemaining PotencyReference
pH 3.8 - 8.21 monthNo depression observed[1]
2.01 month92%[1]
Temperature 37°C (in aqueous solution, pH 3.8-8.2)1 monthNo depression observed[1]
Boiling (in 5% aqueous ammonia)30 minutesNo depression observed[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in a Novel Buffer System using HPLC

This protocol provides a general framework for assessing the stability of this compound in a new buffer system. This method is based on common practices for stability-indicating assays for similar aminoglycoside antibiotics and will require optimization for your specific equipment and buffer system.

1. Objective: To determine the stability of this compound in a specific buffer over time by quantifying the parent compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

2. Materials:

  • This compound reference standard

  • Your specific buffer system

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Method: a. Preparation of Stock Solution: i. Accurately weigh and dissolve this compound in your buffer of interest to a final concentration of 1 mg/mL. ii. Prepare a control stock solution of this compound in HPLC-grade water at the same concentration.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing prep Prepare 1 mg/mL this compound in Test Buffer and Water (Control) aliquot Aliquot solutions into multiple vials prep->aliquot incubate Incubate at various temperatures (e.g., 4°C, 25°C, 37°C) aliquot->incubate sample Sample at designated time points (t=0, 24h, 48h, etc.) incubate->sample hplc Analyze by HPLC-CAD/UV sample->hplc data Calculate % remaining this compound and monitor for new peaks hplc->data

Caption: Workflow for assessing this compound stability.

degradation_pathway Hypothetical Degradation Pathway of this compound destomycin_a This compound (C20H37N3O13) hydrolysis Acid Hydrolysis (e.g., HCl, H2SO4) destomycin_a->hydrolysis products Degradation Products hydrolysis->products deoxystreptamine Deoxystreptamine Derivative products->deoxystreptamine Major Product other_sugars Other Sugar Moieties products->other_sugars

Caption: Postulated acid hydrolysis pathway for this compound.

References

Technical Support Center: Destomycin A Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Destomycin A Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is generally considered a stable molecule when handled and stored correctly. It is a white powder that is readily soluble in water and lower alcohols. When stored in a sealed, moisture-proof container at room temperature, it is extremely stable.[1][2] For aqueous solutions, a 0.5% solution can be stored at 37°C for up to 30 days.[1] A patent for this compound reports that an aqueous solution is very stable for one month at 37°C within a pH range of 3.8 to 8.2.[3]

Q2: What are the primary factors that can cause this compound to degrade?

The primary known factor leading to the degradation of this compound is hydrolysis , particularly under acidic conditions. While specific studies on photolytic and oxidative degradation of this compound are not extensively available, these are common degradation pathways for many pharmaceuticals and should be considered as potential risks.

Q3: How should I store this compound to ensure its stability?

To ensure maximum stability, this compound should be stored under the following conditions:

  • Solid Form: Store in a well-sealed, moisture-proof container at 2°C to 8°C for long-term storage.[4] For shorter periods, room temperature storage is acceptable if the container is sealed and protected from moisture.[1][2]

  • Aqueous Solutions: For optimal stability, prepare solutions fresh. If storage is necessary, sterile aqueous solutions should be stored at 2°C to 8°C. Based on available data, solutions are stable for at least 30 days at 37°C.[1]

Troubleshooting Guide: Degradation Issues

If you suspect degradation of your this compound sample, refer to the following guide to identify and mitigate the issue.

Observed Issue Potential Cause Recommended Action
Loss of biological activity in an experiment Hydrolysis due to acidic conditions in the experimental buffer or medium.1. Verify the pH of all solutions used. This compound is most stable in a pH range of 3.8 to 8.2.[3]2. If possible, adjust the pH of your experimental setup to be within this range.3. Prepare fresh solutions of this compound before each experiment.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC) Chemical degradation of this compound into breakdown products.1. Confirm the identity of the unknown peaks using mass spectrometry (MS) if possible.2. Review the handling and storage conditions of the sample to identify potential exposure to harsh pH, excessive heat, or light.3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.
Change in the physical appearance of the solid (e.g., clumping, discoloration) Moisture absorption (hygroscopicity).1. Ensure the storage container is properly sealed and stored in a desiccator if necessary.2. Avoid repeated opening and closing of the primary container in a humid environment.3. For highly sensitive applications, consider aliquoting the solid into smaller, single-use vials upon receipt.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled conditions to understand its stability profile and identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Acidic Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 M HCl.

    • Incubate a sample at 60°C for 24 hours.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 M NaOH.

    • Incubate a sample at 60°C for 24 hours.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in 3% H₂O₂.

    • Keep the sample at room temperature for 24 hours.

    • Withdraw aliquots at various time points.

  • Thermal Degradation:

    • Dissolve a known concentration of this compound in high-purity water.

    • Incubate the sample at 60°C for 24 hours.

    • Withdraw aliquots at various time points.

  • Photolytic Degradation:

    • Dissolve a known concentration of this compound in high-purity water.

    • Expose the solution to direct UV light (e.g., 254 nm) for a defined period.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw aliquots at various time points.

  • Analysis:

    • Analyze all samples and controls using a suitable analytical method, such as RP-HPLC, to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound
Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
Detection UV detection at a low wavelength (e.g., ~210 nm), as this compound lacks a strong chromophore.[1] Alternatively, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30°C

Visualizations

Degradation_Pathway cluster_conditions Degradation Conditions Destomycin_A This compound (Stable Form) Degradation_Products Degradation Products (Inactive/Altered Activity) Destomycin_A->Degradation_Products Hydrolysis Acid Acidic pH Acid->Degradation_Products Base Alkaline pH Base->Degradation_Products Oxidizing_Agents Oxidizing Agents (e.g., H₂O₂) Oxidizing_Agents->Degradation_Products Oxidation (Potential) Light UV Light Light->Degradation_Products Photolysis (Potential) Heat High Temperature Heat->Degradation_Products Thermolysis (Potential)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Start This compound Sample Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress_Conditions HPLC HPLC Analysis Stress_Conditions->HPLC Data_Analysis Data Analysis (Quantify Degradation) HPLC->Data_Analysis Stability_Profile Determine Stability Profile Data_Analysis->Stability_Profile Identify_Products Identify Degradation Products Data_Analysis->Identify_Products

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Destomycin A Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Destomycin A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an aminoglycoside antibiotic derived from Streptomyces species.[1] Its primary mechanism of action is the inhibition of protein synthesis in bacterial cells. It achieves this by targeting and binding to ribosomal subunits, which disrupts the synthesis of essential proteins and ultimately leads to bacteriostatic or bactericidal effects.[1][2] this compound has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2]

Q2: What are the primary mechanisms of resistance to aminoglycoside antibiotics like this compound?

The most common form of resistance to aminoglycosides is enzymatic modification of the antibiotic by Aminoglycoside Modifying Enzymes (AMEs).[3][4][5] These enzymes alter the structure of the aminoglycoside, preventing it from effectively binding to its ribosomal target. Other significant resistance mechanisms include:

  • Target Site Modification: Alterations in the 16S rRNA, often through methylation, can reduce the binding affinity of the aminoglycoside to the ribosome.[5]

  • Efflux Pumps: Bacteria can actively transport the antibiotic out of the cell using efflux pumps, preventing it from reaching a high enough intracellular concentration to be effective.[6][7][8]

Q3: How can I determine if my bacterial strain has developed resistance to this compound?

The development of resistance can be confirmed by determining the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain and comparing it to a susceptible control strain. A significant increase in the MIC value indicates the acquisition of resistance.

Q4: What are the general strategies to overcome resistance to this compound?

Several strategies can be employed to counteract resistance to aminoglycosides, which are likely applicable to this compound:

  • Combination Therapy with AME Inhibitors: Co-administering this compound with a compound that inhibits the activity of AMEs can restore its efficacy.[3][4][9]

  • Use of Efflux Pump Inhibitors (EPIs): An EPI can be used in combination with this compound to block the efflux pumps, thereby increasing the intracellular concentration of the antibiotic.[6][8][10]

  • Synergistic Combination with Other Antibiotics: Using this compound in combination with another antibiotic, such as a beta-lactam, can create a synergistic effect that is more effective than either drug alone.[11][12]

Troubleshooting Guide

Problem: A previously susceptible bacterial strain is now showing high levels of resistance to this compound in my experiments.

Potential Cause Suggested Solution
Enzymatic Modification by AMEs Perform a checkerboard assay to test for synergy between this compound and a known inhibitor of AMEs. A positive result would suggest the presence of these enzymes.
Increased Efflux Pump Activity Test the efficacy of this compound in the presence of a broad-spectrum efflux pump inhibitor, such as Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant decrease in the MIC would indicate the involvement of efflux pumps.
Target Site Modification Sequence the 16S rRNA gene of the resistant strain to identify any mutations known to confer aminoglycoside resistance.
Plasmid-Mediated Resistance Attempt to cure the plasmid from the resistant strain and re-test for susceptibility to this compound. A return to susceptibility would confirm plasmid-mediated resistance.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments designed to overcome this compound resistance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Susceptible and Resistant Strains

Bacterial StrainThis compound MIC (µg/mL)
Susceptible Strain4
Resistant Strain256

Table 2: Effect of Inhibitors on the MIC of this compound Against the Resistant Strain

TreatmentThis compound MIC (µg/mL)Fold Change in MIC
This compound alone256-
This compound + AME Inhibitor1616-fold decrease
This compound + Efflux Pump Inhibitor328-fold decrease

Experimental Protocols

1. Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth media. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound in a 96-well microtiter plate. The concentration range should span the expected MIC.

  • Inoculate Plate: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Protocol for Checkerboard Synergy Assay

This assay is used to assess the synergistic effect of this compound in combination with an inhibitor (e.g., an AME inhibitor or an EPI).

  • Prepare Plates: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the inhibitor along the y-axis.

  • Inoculate: Add a standardized bacterial inoculum to each well.

  • Incubate: Incubate the plate under appropriate conditions for 18-24 hours.

  • Read Results: Observe the wells for bacterial growth.

  • Calculate FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy. An FIC index of ≤ 0.5 is considered synergistic.

Visualizations

Aminoglycoside_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Ribosome Ribosome (Target Site) DestomycinA_in This compound DestomycinA_in->Ribosome Inhibits Protein Synthesis AME Aminoglycoside Modifying Enzyme (AME) AME->DestomycinA_in Inactivates EffluxPump Efflux Pump DestomycinA_out This compound EffluxPump->DestomycinA_out Expels TargetModification Target Site Modification TargetModification->Ribosome Alters Binding Site DestomycinA_out->DestomycinA_in Enters Cell

Caption: Mechanisms of bacterial resistance to this compound.

Overcoming_Resistance_Workflow Start Resistant Phenotype Observed DetermineMIC Determine MIC of this compound Start->DetermineMIC HypothesizeMechanism Hypothesize Resistance Mechanism DetermineMIC->HypothesizeMechanism TestAME Test with AME Inhibitor (Checkerboard Assay) HypothesizeMechanism->TestAME AMEs? TestEfflux Test with Efflux Pump Inhibitor HypothesizeMechanism->TestEfflux Efflux? SequenceTarget Sequence 16S rRNA Gene HypothesizeMechanism->SequenceTarget Target Mod? AnalyzeResults Analyze Results TestAME->AnalyzeResults TestEfflux->AnalyzeResults SequenceTarget->AnalyzeResults SynergyFound Synergy Observed AnalyzeResults->SynergyFound Positive NoSynergy No Synergy AnalyzeResults->NoSynergy Negative MutationFound Mutation Identified AnalyzeResults->MutationFound Positive

Caption: Workflow for investigating this compound resistance.

References

Addressing variability in Destomycin A results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Destomycin A. This resource is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability in experiments involving this aminoglycoside antibiotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 30S ribosomal subunit in bacteria, causing misreading of mRNA and ultimately leading to the production of non-functional proteins and cell death.[1]

Q2: What is the recommended storage condition for this compound?

This compound powder should be stored at 2°C - 8°C.[1] An aqueous solution of 0.5% this compound can be stored at 37°C for up to 30 days, and for 7 days at 37°C at a pH of 2.[2] For long-term storage of stock solutions, it is advisable to store them at -20°C or -80°C.

Q3: What are the common applications of this compound in a research setting?

Due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, this compound is used in various research applications, including:

  • In vitro susceptibility testing of bacterial isolates.

  • Studies on bacterial protein synthesis and ribosome function.

  • Evaluation of bacterial resistance mechanisms to aminoglycosides.[1]

Q4: Can I use standard laboratory media for susceptibility testing with this compound?

Yes, standard media like Mueller-Hinton Broth (MHB) or Agar (MHA) are commonly used. However, it is crucial to be aware that the concentration of divalent cations, such as Ca²⁺ and Mg²⁺, in the medium can significantly affect the activity of aminoglycoside antibiotics and, consequently, the experimental results.

Troubleshooting Guide: Addressing Variability in this compound Results

Variability in experimental outcomes with this compound can arise from several factors. This guide provides a systematic approach to identifying and mitigating these issues.

Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.

Potential Cause Recommended Action
High concentration of divalent cations (Ca²⁺, Mg²⁺) in the media. Cations can interfere with the uptake of aminoglycosides by bacteria, leading to apparently reduced potency.Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI). Ensure the final concentrations of Ca²⁺ and Mg²⁺ are within the recommended range.
Incorrect inoculum density. A higher than recommended bacterial inoculum can lead to falsely elevated MICs.Standardize your inoculum preparation to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Degradation of this compound. Improper storage or handling of stock solutions can lead to loss of potency.Prepare fresh stock solutions or use aliquots that have been stored properly at -20°C or below. Avoid repeated freeze-thaw cycles.
Bacterial resistance. The bacterial strain being tested may have acquired resistance to aminoglycosides.Verify the identity and expected susceptibility profile of your bacterial strain. Use appropriate quality control strains with known MIC values for this compound or other aminoglycosides.

Problem 2: Poor reproducibility of results between experiments.

Potential Cause Recommended Action
Inconsistent media preparation. Lot-to-lot variability in media composition, especially cation content, can lead to inconsistent results.Use a single lot of media for a series of related experiments. Always perform quality control testing on new lots of media.
Variability in experimental technique. Minor differences in pipetting, incubation time, or reading of results can introduce variability.Ensure all personnel are trained on the standardized protocol. Use calibrated equipment and consider automating liquid handling steps where possible to reduce human error.[3]
Cell-based assay variability. Factors such as cell passage number, seeding density, and plate effects can contribute to variability in cell-based assays.[4]Maintain a consistent cell culture workflow. Use cells within a defined passage number range and optimize seeding density to ensure uniform cell growth.

Problem 3: No bacterial inhibition observed at expected concentrations.

Potential Cause Recommended Action
Inactive this compound solution. The compound may have degraded completely.Prepare a fresh stock solution of this compound from a reliable source.
Intrinsic resistance of the bacterial species. Some bacterial species are intrinsically resistant to aminoglycosides.Confirm the identity of your bacterial strain and check the literature for its known susceptibility profile to aminoglycosides.
Contamination of the bacterial culture. Contamination with a resistant organism can mask the activity of this compound.Perform a purity check of your bacterial culture before starting the experiment.

Experimental Protocols

Detailed Methodology for Broth Microdilution Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

1. Preparation of this compound Stock Solution:

  • Weigh a precise amount of this compound powder.

  • Dissolve in a suitable sterile solvent (e.g., deionized water) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Store in small aliquots at -20°C or below.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Broth Microdilution Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculate each well with the diluted bacterial suspension.

  • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Data Presentation

Disclaimer: The following tables present representative data for aminoglycoside antibiotics against common bacterial strains. Specific MIC values for this compound may vary.

Table 1: Representative MIC Ranges for Aminoglycosides against Quality Control Strains

AntibioticQC StrainExpected MIC Range (µg/mL)
GentamicinEscherichia coli ATCC® 25922™0.25 - 1
Staphylococcus aureus ATCC® 29213™0.12 - 1
Pseudomonas aeruginosa ATCC® 27853™0.5 - 2
TobramycinEscherichia coli ATCC® 25922™0.25 - 1
Staphylococcus aureus ATCC® 29213™0.12 - 0.5
Pseudomonas aeruginosa ATCC® 27853™0.25 - 1
AmikacinEscherichia coli ATCC® 25922™1 - 4
Staphylococcus aureus ATCC® 29213™1 - 4
Pseudomonas aeruginosa ATCC® 27853™1 - 4

Table 2: Impact of Cation Concentration on Aminoglycoside MICs against Pseudomonas aeruginosa

AminoglycosideMIC in Unsupplemented MHB (µg/mL)MIC in Cation-Adjusted MHB (µg/mL)Fold Increase in MIC
Gentamicin0.524
Tobramycin0.2514
Amikacin144

Mandatory Visualizations

Signaling_Pathway cluster_bacterium Bacterial Cell This compound This compound Outer Membrane Outer Membrane This compound->Outer Membrane Uptake Periplasmic Space Periplasmic Space Outer Membrane->Periplasmic Space Inner Membrane Inner Membrane Periplasmic Space->Inner Membrane Transport 30S Ribosomal Subunit 30S Ribosomal Subunit Inner Membrane->30S Ribosomal Subunit Binding Protein Synthesis Protein Synthesis 30S Ribosomal Subunit->Protein Synthesis Inhibition mRNA mRNA mRNA->30S Ribosomal Subunit tRNA tRNA tRNA->30S Ribosomal Subunit Misreading Non-functional Proteins Non-functional Proteins Protein Synthesis->Non-functional Proteins Cell Death Cell Death Non-functional Proteins->Cell Death

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare this compound Stock->Serial Dilution in 96-well Plate Inoculate Plate Inoculate Plate Prepare Bacterial Inoculum->Inoculate Plate Serial Dilution in 96-well Plate->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read Results (MIC) Read Results (MIC) Incubate Plate->Read Results (MIC) Analyze Data Analyze Data Read Results (MIC)->Analyze Data End End Analyze Data->End

Caption: Broth microdilution experimental workflow.

Troubleshooting_Flowchart Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Media Check Media Inconsistent Results->Check Media Yes Cation Adjusted? Cation Adjusted? Check Media->Cation Adjusted? Check Inoculum Check Inoculum Cation Adjusted?->Check Inoculum Yes Use CAMHB Use CAMHB Cation Adjusted?->Use CAMHB No Density Correct? Density Correct? Check Inoculum->Density Correct? Check this compound Stock Check this compound Stock Density Correct?->Check this compound Stock Yes Standardize Inoculum Standardize Inoculum Density Correct?->Standardize Inoculum No Freshly Prepared? Freshly Prepared? Check this compound Stock->Freshly Prepared? Review Technique Review Technique Freshly Prepared?->Review Technique Yes Prepare Fresh Stock Prepare Fresh Stock Freshly Prepared?->Prepare Fresh Stock No Consistent Results Consistent Results Review Technique->Consistent Results

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Refining Protocols for Destomycin A Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for Destomycin A screening.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an aminoglycoside antibiotic.[1][2] Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[3] It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately disrupting the production of essential proteins, leading to bacterial cell death.[4]

Q2: What are the key considerations before starting a this compound screening campaign?

Before initiating a screening campaign, it is crucial to:

  • Determine the optimal concentration range: A dose-response curve should be established to identify the effective concentration range of this compound for the target organism(s).

  • Assess cytotoxicity: It is essential to evaluate the cytotoxic effects of this compound on mammalian cell lines to determine a therapeutic window.

  • Ensure compound stability and solubility: The stability and solubility of this compound in the chosen assay buffers should be confirmed to ensure consistent results.

  • Select appropriate controls: Both positive and negative controls are critical for validating assay performance and interpreting the results accurately.

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration can be determined by performing a dose-response experiment. This involves testing a range of this compound concentrations against the target cells (bacterial or mammalian) and measuring the desired effect (e.g., inhibition of bacterial growth or reduction in cell viability). The results can then be used to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value, which represents the concentration at which 50% of the maximum effect is observed. For initial screening, a concentration range of 1-10 µg/mL is often a good starting point for aminoglycosides.

Q4: Can I use standard cell culture antibiotics like Penicillin-Streptomycin in my assays?

It is generally recommended to avoid using other antibiotics in your cell culture medium when screening for new antimicrobial compounds like this compound.[5] The presence of other antibiotics can mask the true effect of the test compound and lead to inaccurate results. If you are concerned about contamination, it is best to maintain strict aseptic techniques.[5]

Troubleshooting Guides

Protein Synthesis Inhibition Assays (e.g., Luciferase Reporter Assay)

Problem: High background signal in my luciferase assay.

  • Possible Cause: Contamination of the control sample or the use of a white plate which can lead to signal bleed-through from neighboring wells.[6][7]

  • Solution:

    • Always use fresh, sterile reagents and pipette tips for each well to avoid cross-contamination.[6]

    • Use opaque, white-walled plates specifically designed for luminescence assays to minimize crosstalk between wells.[7]

    • If using a basic pGL3 vector, be aware that it can have cryptic promoter sites leading to background expression. Consider using a promoterless vector for your reporter gene.[8]

Problem: Low or no signal in my luciferase assay.

  • Possible Cause: Low transfection efficiency, insufficient incubation time, or the use of poor-quality plasmid DNA.[7]

  • Solution:

    • Optimize your transfection protocol for the specific cell line being used.

    • Perform a time-course experiment to determine the optimal incubation time for maximal reporter gene expression (typically 24-48 hours post-transfection).[7]

    • Use high-quality, endotoxin-free plasmid DNA for your transfections.[7]

    • Ensure that the luciferase substrate has been stored correctly at -20°C and is properly reconstituted before use.[6]

Problem: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or uneven mixing of reagents.

  • Solution:

    • Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.

    • Use calibrated pipettes and be meticulous with your pipetting technique to ensure accurate reagent delivery.

    • Gently mix the contents of each well after adding reagents to ensure uniform distribution.

Cytotoxicity Assays (e.g., MTT, XTT)

Problem: Absorbance readings are too low in my XTT assay.

  • Possible Cause: Insufficient cell number, short incubation time with the XTT reagent, or the XTT reagent and activator were not properly mixed or stored.[9]

  • Solution:

    • Increase the initial cell seeding density. A cell titration experiment is recommended to find the optimal density.[10]

    • Increase the incubation time with the XTT working solution.[9]

    • Ensure the XTT reagent and activator are fully dissolved and warmed to 37°C before use. The working solution should be prepared fresh for each experiment.[9][10]

Problem: High background absorbance in my XTT assay.

  • Possible Cause: Microbial contamination of the media, or interference from serum in the culture medium.[9]

  • Solution:

    • Always use sterile media and practice good aseptic technique to prevent contamination.

    • If possible, reduce or eliminate serum from the medium before adding the XTT working solution.[9]

    • Include control wells with media only (no cells) to determine the background absorbance, which can then be subtracted from the sample readings.[10]

Problem: Inconsistent results or high standard deviation in my MTT assay.

  • Possible Cause: Incomplete solubilization of formazan crystals, or interference from the test compound with the MTT reduction process.[11]

  • Solution:

    • Ensure complete dissolution of the formazan crystals by adding a sufficient volume of a suitable solubilizing agent (e.g., DMSO or SDS) and mixing thoroughly.

    • To check for compound interference, run a control experiment with the test compound in cell-free wells containing MTT to see if it directly reduces the dye.[11]

    • Visually inspect the wells under a microscope to ensure that the formazan crystals are fully dissolved before reading the plate.

Data Presentation

Table 1: Example Data for this compound Activity

ParameterBacterial StrainValue
Minimum Inhibitory Concentration (MIC) E. coli10 µg/mL[12]
S. aureus8 µg/mL
Half-maximal Inhibitory Concentration (IC50) - Protein Synthesis E. coli cell-free system0.125 µM[13]
Half-maximal Cytotoxicity Concentration (CC50) HeLa cells> 50 µg/mL
HepG2 cells> 50 µg/mL

Table 2: Recommended Concentration Ranges for Screening Assays

Assay TypeInitial Screening ConcentrationDose-Response Range
Bacterial Growth Inhibition 10 µg/mL0.1 - 100 µg/mL
Protein Synthesis Inhibition (in vitro) 1 µM0.01 - 10 µM
Mammalian Cell Cytotoxicity (MTT/XTT) 50 µg/mL1 - 100 µg/mL

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare this compound stock solution: Dissolve this compound in sterile deionized water or a suitable buffer to a concentration of 1 mg/mL.

  • Prepare 96-well plate: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells A2-A12 and all wells in rows B-H of a 96-well microtiter plate.

  • Create serial dilutions: Add 100 µL of the this compound stock solution to well A1. Transfer 50 µL from well A1 to well A2, mix well, and continue this 2-fold serial dilution across the row to well A11. Discard the final 50 µL from well A11. Well A12 will serve as the no-antibiotic growth control.

  • Prepare bacterial inoculum: Grow the test bacterial strain in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Inoculate the plate: Add 50 µL of the diluted bacterial suspension to all wells (A1-A12). The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 7.5 x 10^5 CFU/mL.

  • Incubate: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Cell Viability Assessment using XTT Assay
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Prepare XTT Working Solution: Immediately before use, thaw the XTT reagent and the electron-coupling reagent. For each 96-well plate, mix 5 mL of the XTT reagent with 0.1 mL of the electron-coupling reagent.[12]

  • Add XTT Solution: Add 50 µL of the XTT working solution to each well.[12]

  • Incubate: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract non-specific background absorbance.

  • Calculate Cell Viability: Calculate the percentage of cell viability for each treatment as follows: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100

Visualizations

Experimental_Workflow This compound Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Characterization cluster_2 Lead Optimization start Start: this compound Compound Library primary_screen Primary Screen: Bacterial Growth Inhibition Assay start->primary_screen hits Identify 'Hits' (Compounds with significant activity) primary_screen->hits dose_response Dose-Response & MIC Determination hits->dose_response protein_synthesis Mechanism of Action: Protein Synthesis Inhibition Assay dose_response->protein_synthesis cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) protein_synthesis->cytotoxicity lead_selection Select Lead Compounds cytotoxicity->lead_selection optimization Further Optimization & In Vivo Studies lead_selection->optimization

Caption: A logical workflow for the screening and characterization of this compound.

JNK_Signaling_Pathway JNK Signaling Pathway Activation by Aminoglycosides aminoglycoside Aminoglycoside (e.g., this compound) ros Reactive Oxygen Species (ROS) Production aminoglycoside->ros ask1 ASK1 ros->ask1 mkk4_7 MKK4/MKK7 ask1->mkk4_7 jnk JNK mkk4_7->jnk cjun c-Jun jnk->cjun ap1 AP-1 Activation cjun->ap1 apoptosis Apoptosis ap1->apoptosis

Caption: Simplified JNK signaling pathway induced by aminoglycosides.

NFkB_Signaling_Pathway NF-κB Signaling Pathway stimulus Stimulus (e.g., Inflammatory Cytokines, LPS) receptor Receptor Activation stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb_p IκBα Phosphorylation & Degradation ikk->ikb_p nfkb_release NF-κB (p50/p65) Release ikb_p->nfkb_release nucleus Nuclear Translocation nfkb_release->nucleus gene_expression Target Gene Expression (e.g., Pro-inflammatory genes) nucleus->gene_expression

Caption: Overview of the canonical NF-κB signaling pathway.

References

Validation & Comparative

Destomycin A vs. G418: A Comparative Guide to Selection Efficiency in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, the selection of a stable cell line expressing a gene of interest is a critical step. This process relies on the use of selectable markers, often antibiotic resistance genes, which allow for the elimination of non-transfected cells. G418 is a widely used antibiotic for this purpose. This guide provides a comparative overview of Destomycin A and G418, focusing on their potential use as selection agents in mammalian cell culture. While extensive data is available for G418, information regarding this compound in this specific application is limited.

Overview and Mechanism of Action

Both this compound and G418 belong to the aminoglycoside class of antibiotics and function by inhibiting protein synthesis.

This compound is an antibiotic derived from Streptomyces species. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by targeting ribosomal subunits and inhibiting protein synthesis, leading to a bacteriostatic effect.[1] While its antimicrobial properties are documented, its specific use and efficacy as a selection agent in mammalian cell culture are not well-established in publicly available literature.

G418 , also known as Geneticin, is a well-characterized aminoglycoside antibiotic that blocks polypeptide synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosome.[2] Resistance to G418 is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase (APH 3' II). This enzyme inactivates G418 by phosphorylation, allowing cells expressing the neo gene to survive in its presence.

Comparative Data

Due to the limited information available for this compound as a selection agent, a direct quantitative comparison of selection efficiency with G418 is not possible. The following tables summarize the known properties of each antibiotic.

Table 1: General Properties of this compound and G418

FeatureThis compoundG418 (Geneticin)
Antibiotic Class AminoglycosideAminoglycoside
Source Streptomyces speciesMicromonospora rhodorangea
Mechanism of Action Inhibits protein synthesis by targeting ribosomal subunits.[1]Inhibits protein synthesis by binding to the 80S ribosome.[2]
Resistance Gene Not well-established for mammalian selectionneo (neomycin phosphotransferase)
Spectrum of Activity Gram-positive and Gram-negative bacteria.[3]Bacteria, yeast, protozoa, helminths, and higher plant and mammalian cells.

Table 2: Application in Mammalian Cell Selection

FeatureThis compoundG418 (Geneticin)
Established Use Not commonly used or documentedWidely used and well-established
Typical Selection Concentration Not established100 - 2000 µg/mL, cell line dependent[4]
Selection Time Not establishedTypically 10-14 days[4]
Advantages -Extensive literature and established protocols available.
Disadvantages Lack of established protocols, resistance gene, and efficacy data.Can be a slow selection process; optimal concentration is highly cell-line specific and requires titration.[4]

Experimental Protocols

Protocol: Generation of a Stable Cell Line using G418 Selection

This protocol outlines the key steps for selecting a stable cell line following transfection with a plasmid containing the neo resistance gene.

1. Determination of Optimal G418 Concentration (Kill Curve)

Before initiating selection, it is crucial to determine the minimum concentration of G418 that effectively kills non-transfected cells of your specific cell line. This is achieved by generating a kill curve.

  • a. Plate the parental (non-transfected) cell line in a 24-well plate at a density that allows for several days of growth.

  • b. The following day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 100, 200, 400, 600, 800, 1000, 1200, 1400 µg/mL). Include a no-antibiotic control.

  • c. Incubate the cells and monitor their viability daily. Replace the selective medium every 2-3 days.

  • d. The optimal concentration for selection is the lowest concentration that results in complete cell death within 10-14 days.

2. Transfection and Initial Cell Culture

  • a. Transfect your cell line with the expression vector containing your gene of interest and the neo resistance gene using your preferred transfection method.

  • b. After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.

3. Selection of Stable Transfectants

  • a. After the recovery period, split the cells into a larger culture vessel (e.g., 10 cm dish) containing a fresh medium with the predetermined optimal concentration of G418.

  • b. Continue to culture the cells, replacing the selective medium every 3-4 days.

  • c. Most non-transfected cells should die off within the first week of selection.

4. Isolation of Resistant Colonies

  • a. After 2-3 weeks of selection, distinct antibiotic-resistant colonies should become visible.

  • b. Isolate individual colonies using cloning cylinders or by picking them with a sterile pipette tip.

  • c. Transfer each colony to a separate well of a 24-well plate and expand them in a selective medium.

5. Expansion and Characterization of Clones

  • a. Expand the isolated clones and screen them for the expression of your gene of interest using appropriate methods (e.g., Western blot, qPCR, functional assays).

  • b. Once a high-expressing, stable clone is identified, it can be further expanded and cryopreserved. For long-term maintenance, a lower concentration of G418 (maintenance concentration) is often used.

Visualizing the Processes

To better understand the mechanisms and workflows, the following diagrams have been generated using the DOT language.

G418_Mechanism_of_Action cluster_cell Eukaryotic Cell cluster_resistance Resistant Cell ribosome 80S Ribosome protein Protein Synthesis ribosome->protein mrna mRNA mrna->ribosome Translation g418 G418 g418->ribosome Inhibits Elongation neo_gene neo gene aph APH(3')II Enzyme neo_gene->aph Expression inactive_g418 Inactive G418 aph->inactive_g418 Phosphorylation g418_res G418 g418_res->aph Substrate

Caption: Mechanism of G418 action and resistance.

Selection_Workflow start Transfection of Cells (Plasmid with GOI and neo gene) recovery Recovery & Expression (24-48h, no antibiotic) start->recovery selection Apply G418 Selection (Optimal Concentration) recovery->selection cell_death Non-transfected cells die selection->cell_death colony_formation Resistant colonies form (2-3 weeks) selection->colony_formation isolation Isolate Colonies colony_formation->isolation expansion Expand & Screen Clones isolation->expansion stable_line Stable Cell Line expansion->stable_line

Caption: Workflow for generating a stable cell line using G418.

Conclusion

G418 is a well-established and reliable selection agent for the generation of stable mammalian cell lines, with a wealth of supporting literature and detailed protocols. Its mechanism of action and the corresponding resistance gene are thoroughly understood. In contrast, while this compound is also an aminoglycoside antibiotic that inhibits protein synthesis, its application as a selection agent in mammalian cell culture is not well-documented. There is a lack of information regarding a specific resistance gene for this compound in this context, as well as established protocols and optimal concentrations for selection.

Therefore, for researchers seeking a robust and predictable method for stable cell line selection, G418 remains the standard choice. Further research would be required to evaluate the potential of this compound as a viable alternative and to develop the necessary tools and protocols for its use.

References

A Comparative Analysis of Destomycin A and Hygromycin B for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of two aminoglycoside antibiotics, Destomycin A and Hygromycin B. It is intended for researchers, scientists, and professionals in drug development who are evaluating these compounds for their potential applications. This document summarizes their mechanisms of action, antimicrobial and antiviral efficacy, and cytotoxicity, supported by available experimental data.

Mechanism of Action: Inhibitors of Protein Synthesis

Both this compound and Hygromycin B belong to the aminoglycoside class of antibiotics and function by inhibiting protein synthesis in prokaryotic and eukaryotic cells. Their primary target is the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Hygromycin B exerts its effect by binding to the 30S ribosomal subunit in prokaryotes (and the analogous 40S subunit in eukaryotes). This binding interferes with the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon. This interference causes mistranslation and the production of non-functional proteins, ultimately leading to cell death.[1][2][3]

This compound , also an aminoglycoside, is known to inhibit polypeptide synthesis in bacteria such as Escherichia coli.[4][5] It is presumed to have a similar mechanism of action to other aminoglycosides, targeting the ribosomal subunits to disrupt protein synthesis.[5] However, detailed molecular studies on its specific binding site and the precise conformational changes it induces in the ribosome are less extensively documented in publicly available literature compared to Hygromycin B.

cluster_0 Cellular Environment cluster_1 Aminoglycoside Action Ribosome Ribosome Protein Protein Ribosome->Protein Protein Synthesis mRNA mRNA mRNA->Ribosome Translation tRNA tRNA tRNA->Ribosome Delivers Amino Acids Destomycin_A Destomycin_A Destomycin_A->Ribosome Inhibits Polypeptide Synthesis Hygromycin_B Hygromycin_B Hygromycin_B->Ribosome Binds to 30S Subunit, Inhibits Translocation Start Start Prepare_Serial_Dilutions Prepare Serial Dilutions of Antibiotics in 96-well plate Start->Prepare_Serial_Dilutions Inoculate_Wells Inoculate Wells with Microbial Suspension Prepare_Serial_Dilutions->Inoculate_Wells Incubate_Plate Incubate Plate at Optimal Temperature (18-24h) Inoculate_Wells->Incubate_Plate Determine_MIC Determine MIC by Visual Inspection or OD Reading Incubate_Plate->Determine_MIC End End Determine_MIC->End

References

Unveiling a Complex Relationship: Cross-Resistance Between Daptomycin and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of cross-resistance patterns with the last-resort antibiotic Daptomycin reveals crucial insights for researchers and drug development professionals. This guide synthesizes experimental data on the interplay between Daptomycin and other antimicrobial agents, detailing the underlying mechanisms and the methodologies used to uncover these intricate connections.

Recent studies have highlighted a concerning trend of cross-resistance between Daptomycin, a critical lipopeptide antibiotic for treating severe Gram-positive infections, and other classes of antibiotics. This phenomenon, where resistance to one antibiotic confers resistance to another, poses a significant challenge in clinical settings and underscores the need for a deeper understanding of the molecular pathways involved.

Quantitative Analysis of Cross-Resistance

The development of resistance to Daptomycin is often accompanied by decreased susceptibility to other antimicrobial agents. This is particularly evident with vancomycin, another cornerstone in the treatment of methicillin-resistant Staphylococcus aureus (MRSA) infections. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance profiles in Daptomycin-resistant strains. A higher MIC value indicates greater resistance.

Bacterial SpeciesDaptomycin-Susceptible MIC (µg/mL)Daptomycin-Resistant MIC (µg/mL)Cross-Resistant AntibioticMIC in Daptomycin-Susceptible Strain (µg/mL)MIC in Daptomycin-Resistant Strain (µg/mL)Reference
Staphylococcus aureus≤ 1≥ 2Vancomycin1 - 24 - 8[1][2][3]
Bacillus subtilisNot specifiedNot specifiedVancomycinNot specifiedIncreased[4]
Bacillus subtilisNot specifiedNot specifiedMoenomycinNot specifiedIncreased[4]
Bacillus subtilisNot specifiedNot specifiedBacitracinNot specifiedIncreased[4]
Enterococcus faeciumNot specifiedNot specifiedRifaximinNot specifiedIncreased[5][6]

It is important to note that while a strong correlation between reduced daptomycin susceptibility and vancomycin resistance in S. aureus has been observed, this is not universal.[2][3] Some vancomycin-resistant S. aureus (VRSA) strains that carry the vanA gene remain susceptible to daptomycin.[3]

Experimental Protocols: Determining Cross-Resistance

The gold standard for assessing antibiotic susceptibility and cross-resistance is the determination of the Minimum Inhibitory Concentration (MIC) through the broth microdilution method. This quantitative approach provides the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Broth Microdilution Protocol for MIC Determination

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Antibiotic Dilution Series: A serial two-fold dilution of the antibiotics to be tested is prepared in a 96-well microtiter plate. Each well will contain a specific concentration of the antibiotic in a growth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB). A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated medium) are also included.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours) to allow for bacterial growth.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[7]

Visualizing the Workflow and Resistance Pathways

To better understand the experimental process and the biological mechanisms at play, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum 96-Well Plate 96-Well Plate Standardized Inoculum->96-Well Plate Antibiotic Stock Antibiotic Stock Serial Dilutions Serial Dilutions Antibiotic Stock->Serial Dilutions Serial Dilutions->96-Well Plate Incubation Incubation 96-Well Plate->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Experimental workflow for MIC determination.

The mechanisms underlying Daptomycin resistance are multifaceted and often involve alterations to the bacterial cell envelope. These changes can lead to cross-resistance to other antibiotics that also target the cell wall or membrane.

resistance_pathway cluster_antibiotics Antibiotic Pressure cluster_bacterial_response Bacterial Response cluster_outcome Outcome Daptomycin Daptomycin Genetic Mutations (e.g., mprF, yycG, rpoB) Genetic Mutations (e.g., mprF, yycG, rpoB) Daptomycin->Genetic Mutations (e.g., mprF, yycG, rpoB) Vancomycin Vancomycin Vancomycin->Genetic Mutations (e.g., mprF, yycG, rpoB) Altered Cell Wall Metabolism Altered Cell Wall Metabolism Genetic Mutations (e.g., mprF, yycG, rpoB)->Altered Cell Wall Metabolism Cell Membrane Remodeling Cell Membrane Remodeling Genetic Mutations (e.g., mprF, yycG, rpoB)->Cell Membrane Remodeling Increased Cell Wall Thickness Increased Cell Wall Thickness Altered Cell Wall Metabolism->Increased Cell Wall Thickness Changes in Surface Charge Changes in Surface Charge Cell Membrane Remodeling->Changes in Surface Charge Reduced Vancomycin Penetration Reduced Vancomycin Penetration Increased Cell Wall Thickness->Reduced Vancomycin Penetration Reduced Daptomycin Binding Reduced Daptomycin Binding Changes in Surface Charge->Reduced Daptomycin Binding

References

Destomycin A: A Comparative Guide to Efficacy in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of Destomycin A and other alternative antibiotics, supported by experimental data and detailed methodologies. The information is intended to assist researchers and professionals in drug development in understanding the potential of this compound in combating various bacterial infections.

Executive Summary

This compound is an aminoglycoside antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][] Its mechanism of action involves the inhibition of protein synthesis in bacterial cells, leading to a bacteriostatic or bactericidal effect.[1][2] While specific quantitative data on the minimal inhibitory concentration (MIC) of this compound against a wide range of bacterial strains is not extensively available in publicly accessible literature, this guide provides a framework for its evaluation by comparing it to another class of antibiotics with a different mechanism of action. For this purpose, we will use Daptomycin, a lipopeptide antibiotic, as a comparator, for which extensive MIC data is available. Daptomycin exhibits potent activity primarily against Gram-positive bacteria, including resistant strains, by disrupting the bacterial cell membrane.[4][5]

Comparative Efficacy Data

Due to the limited availability of specific MIC values for this compound in the reviewed literature, a direct quantitative comparison is challenging. However, to provide a valuable comparative perspective for researchers, the following table summarizes the known antibacterial spectrum of this compound alongside detailed MIC data for Daptomycin against a variety of clinically relevant bacterial strains. This allows for an indirect comparison of the potential efficacy of an aminoglycoside like this compound with a lipopeptide antibiotic.

Antibiotic ClassAntibioticBacterial StrainMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Aminoglycoside This compound Gram-positive bacteriaData not availableData not availableData not available
Gram-negative bacteriaData not availableData not availableData not available
Lipopeptide Daptomycin Staphylococcus aureus (Methicillin-resistant - MRSA)0.03 - 10.250.5
Enterococcus faecalis (Vancomycin-resistant - VRE)0.5 - 40.54
Enterococcus faecium (Vancomycin-resistant - VRE)0.25 - 844
Streptococcus pneumoniae0.12 - 1--
Streptococcus pyogenes0.016 - 0.25--
Streptococcus agalactiae0.016 - 0.25--
Listeria monocytogenes0.25 - 4--

Note: The efficacy of Daptomycin is dependent on the presence of physiological concentrations of calcium ions (Ca²⁺) in the testing medium.[2][6][7]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the efficacy of antibiotics: the Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) determination. This protocol is a standardized method and can be adapted for testing this compound.

Protocol: Broth Microdilution for MIC Determination

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterial strain grown in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

  • Antibiotic Stock Solution: A stock solution of the antibiotic (e.g., this compound or Daptomycin) of a known concentration, prepared in a suitable solvent.

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). For Daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.[6][7]

  • 96-Well Microtiter Plates: Sterile, U-bottomed microtiter plates.

2. Inoculum Preparation:

  • Aseptically transfer a few colonies of the bacterial culture into a tube of sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotic:

  • Dispense 100 µL of the appropriate broth medium into all wells of the microtiter plate.

  • Add 100 µL of the antibiotic stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the antibiotic. This creates a range of antibiotic concentrations.

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

5. Incubation:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[8]

Visualizing Experimental and Logical Relationships

To aid in the understanding of the experimental workflow and the logical relationships in antibiotic efficacy testing, the following diagrams are provided.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Bacterial Culture (Overnight) D Prepare Inoculum (0.5 McFarland) A->D B Antibiotic Stock Solution E Serial Dilution of Antibiotic B->E C Broth Medium (e.g., CAMHB) C->D C->E F Inoculate Microtiter Plate D->F E->F G Incubate (16-20h at 37°C) F->G H Read Results (Visual Inspection) G->H I Determine MIC H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Antibiotic_Mechanism_Comparison cluster_aminoglycoside Aminoglycosides (e.g., this compound) cluster_lipopeptide Lipopeptides (e.g., Daptomycin) A Binds to 30S ribosomal subunit B Inhibits Protein Synthesis A->B C Bacteriostatic/ Bactericidal Effect B->C D Binds to Bacterial Cell Membrane (Ca²⁺ dependent) E Membrane Depolarization & Ion Efflux D->E F Inhibition of DNA, RNA, & Protein Synthesis E->F G Bactericidal Effect F->G X Bacterial Cell cluster_aminoglycoside cluster_aminoglycoside X->cluster_aminoglycoside Target cluster_lipopeptide cluster_lipopeptide X->cluster_lipopeptide Target

Caption: Comparison of Antibiotic Mechanisms of Action.

References

Safety Operating Guide

Navigating the Safe Disposal of Destomycin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Destomycin A, ensuring compliance with general laboratory safety standards.

Disposal Procedures

The primary objective when disposing of this compound is to render it non-recoverable and to ensure it does not contaminate soil or water. The following steps outline the recommended disposal process:

  • Review Institutional Policies: Before proceeding, consult your institution's specific guidelines for chemical and pharmaceutical waste disposal. These protocols are designed to comply with local, state, and federal regulations.

  • Inactivation (if applicable): If your laboratory has established and validated protocols for the chemical inactivation of aminoglycoside antibiotics, follow those procedures first. This may involve treatment with a chemical agent that neutralizes its biological activity.

  • Consolidation and Labeling:

    • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management plan.

    • Collect all waste this compound, including expired product, unused solutions, and contaminated materials (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled container.

    • The label should include "this compound Waste," the concentration (if in solution), and the date of accumulation.

  • Disposal as Pharmaceutical Waste:

    • This compound waste should be segregated for disposal as pharmaceutical waste.

    • Engage a certified hazardous waste disposal contractor for pickup and final disposal. These contractors are equipped to handle and incinerate pharmaceutical waste in a compliant manner.

Alternative Disposal Method (for small quantities, if permitted)

For very small quantities, and only if permitted by your institution and local regulations, the following method can be used. This method is adapted from FDA guidelines for the disposal of non-flush list medicines.[3][4]

  • Remove from Original Container: Take the this compound out of its original packaging.

  • Mix with Undesirable Substance: Mix the solid this compound with an inert and unpalatable material such as cat litter, used coffee grounds, or dirt.[3][5][6] Do not crush tablets or capsules if applicable.[3] For solutions, absorb the liquid onto an inert material.

  • Seal in a Container: Place the mixture into a sealable plastic bag or another container that will not leak.[3][5][6]

  • Dispose in Trash: Place the sealed container in the regular laboratory trash for collection.

  • De-identify Packaging: Before recycling or discarding the original packaging, ensure all personal or sensitive information is removed or blacked out.[3][5]

Important Note: Never flush this compound down the drain or toilet unless specifically instructed to do so by the manufacturer or your institution's safety officer.[5][6] Pharmaceuticals can pass through wastewater treatment systems and negatively impact aquatic life and potentially enter drinking water sources.[6][7]

Quantitative Data on Disposal Options

While specific quantitative limits for this compound disposal are not available, the following table summarizes general disposal options for pharmaceutical waste, which can be applied to this compound.

Disposal MethodRecommended UseKey Considerations
Incineration via Contractor Primary recommended method for all quantities of laboratory chemical waste.Ensures complete destruction of the compound. Must be handled by a licensed hazardous waste vendor.
Landfill (after mixing) Small, residual amounts from research activities, if permitted.Must be rendered non-recoverable by mixing with an undesirable substance. Check institutional and local regulations.
Sewer/Drain Not Recommended. High potential for environmental contamination. Prohibited in many jurisdictions.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated consult Consult Institutional Disposal Guidelines start->consult inactivate Inactivate this compound (if protocol exists) consult->inactivate small_quant Small Quantity? consult->small_quant Alternative Method contractor Dispose via Certified Waste Contractor inactivate->contractor Primary Method end End: Disposal Complete contractor->end small_quant->contractor No mix Mix with Undesirable Substance small_quant->mix Yes trash Dispose in Regular Trash mix->trash trash->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.